Methyl 4-chloro-1H-indole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOPGKVFHCXUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542295 | |
| Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101909-42-6 | |
| Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Functionalized Indole Scaffold
An In-depth Technical Guide to Methyl 4-chloro-1H-indole-3-carboxylate
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery. Its unique electronic properties and geometric structure allow it to interact with a wide array of biological targets, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] this compound is a key derivative within this family, offering a synthetically versatile platform for generating molecular diversity. The presence of a chloro-substituent at the 4-position, combined with a carboxylate group at the 3-position, provides strategic handles for chemical modification, making it an invaluable intermediate for researchers aiming to develop novel bioactive compounds.[1] This guide provides a detailed examination of its fundamental properties, synthesis, reactivity, and potential applications, tailored for professionals in chemical research and drug development.
PART 1: Core Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical research. The identity and purity of this compound are unequivocally established through a combination of its physical properties and spectroscopic data.
Physicochemical Properties
The fundamental properties of the title compound are summarized below. This data is critical for handling, storage, and designing reaction conditions.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₈ClNO₂ | [4] |
| Molecular Weight | 209.63 g/mol | [5] |
| CAS Number | 2519-62-2 | N/A |
| Appearance | Off-white to pale yellow solid/crystalline powder | [1] |
| Melting Point | 179 - 180 °C | [5] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, Ethyl Acetate; sparingly soluble in water. | N/A |
Spectroscopic Data Interpretation: A Guide to Structural Verification
Spectroscopic analysis provides a fingerprint of the molecule. Below is an expert interpretation of the expected data for confirming the structure of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals.[6] The N-H proton of the indole ring will appear as a broad singlet significantly downfield (>11 ppm). The aromatic region (7.0-8.0 ppm) will display signals corresponding to the three protons on the benzene portion of the indole. The proton at C2 will appear as a singlet or a narrow multiplet. The methyl ester (COOCH₃) protons will present as a sharp singlet around 3.8-3.9 ppm.[2]
-
¹³C NMR (Carbon Nuclear Magnetic Resonance) : The ¹³C NMR spectrum should display 10 distinct signals corresponding to the ten carbon atoms in the molecule.[6] Key signals include the carbonyl carbon of the ester (~165 ppm), the carbons of the aromatic ring (110-140 ppm), and the methyl carbon of the ester (~51 ppm).[2][6] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.[6]
-
Mass Spectrometry (MS) : Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a prominent peak at m/z 209 and another peak at m/z 211 (the M+2 peak) with an intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Expect to see a sharp absorption band for the N-H stretch around 3300-3400 cm⁻¹. A strong, sharp peak corresponding to the C=O (ester carbonyl) stretch will be visible around 1700-1720 cm⁻¹. The C-Cl bond will exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.
PART 2: Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic intermediate.
Synthetic Workflow: Fischer-Speier Esterification
A reliable method for synthesizing the title compound is through the Fischer-Speier esterification of the corresponding carboxylic acid.[7] This acid-catalyzed reaction is a cornerstone of organic synthesis.
This protocol outlines a self-validating system for the synthesis, with explanations for each critical step.
-
Reaction Setup :
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-indole-3-carboxylic acid (e.g., 5.0 g, 23.8 mmol).[7]
-
In a fume hood, add anhydrous methanol (50 mL). Methanol acts as both the solvent and the reactant. Using it in excess drives the reaction equilibrium towards the product, as per Le Chatelier's Principle.[7]
-
Stir the suspension. Slowly and with caution, add concentrated sulfuric acid (1.0 mL) dropwise. This addition is exothermic and the sulfuric acid acts as the catalyst.[7]
-
-
Reaction Execution :
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), typically for 4-6 hours, until the starting material is consumed.
-
-
Work-up and Purification :
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 150 mL of ice-cold water. This step quenches the reaction and often causes the ester product to precipitate due to its lower solubility in water.[7]
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step is crucial to remove the acid catalyst.[7]
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).[7]
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Final Purification :
-
The crude solid can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane, to yield pure this compound as a crystalline solid.[7]
-
Caption: Fischer-Speier esterification workflow.
Reactivity Profile
The molecule possesses several reactive sites that can be exploited for further chemical transformations.
-
N-Alkylation/N-Arylation : The indole nitrogen (N1) is nucleophilic and can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with various electrophiles like alkyl halides or aryl halides (via Buchwald-Hartwig coupling) to install substituents.[8]
-
Ester Hydrolysis : The methyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or LiOH in a methanol/water mixture) to yield the parent 4-chloro-1H-indole-3-carboxylic acid. This carboxylic acid is a key intermediate for amide bond formation.
-
Amide Formation : Following hydrolysis, the resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a diverse library of amides.[9][10]
-
Electrophilic Aromatic Substitution : While the indole ring is generally electron-rich, the chloro- and carboxylate groups are electron-withdrawing and deactivating. Nevertheless, electrophilic substitution (e.g., nitration, halogenation) can occur, typically directed to the C2, C5, or C7 positions depending on the reaction conditions.[11][12]
-
Cross-Coupling Reactions : The C-Cl bond on the benzene ring can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of aryl, alkynyl, or amino groups at the C4 position.
Caption: Key reactivity sites and transformations.
PART 3: Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound itself is limited in public literature, its true value lies in its role as a versatile building block for compounds with significant therapeutic potential.[13] The indole scaffold is a cornerstone in the development of agents targeting a wide range of diseases.
-
Anticancer Agents : Many indole derivatives exhibit potent anticancer activity. For example, tricyclic indoles derived from 2-indole carboxylic acids have been developed as potent and selective inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.[14] The 4-chloro-indole scaffold can be used to synthesize analogs of such inhibitors.
-
Antimicrobial Agents : The indole ring is present in many natural and synthetic antimicrobial compounds.[15] Modifications of the indole core, such as those enabled by this compound, allow for the synthesis of novel derivatives that can be screened for activity against pathogenic bacteria and fungi.[3][15]
-
Kinase Inhibitors : The indole scaffold is frequently used in the design of kinase inhibitors for treating cancer and inflammatory diseases.[16] The functional groups on the title compound provide the necessary handles to build more complex molecules that can fit into the ATP-binding pockets of various kinases.
-
Antimalarial Agents : Quinoline-4-carboxamides, which can be synthesized from indole precursors, have shown potent antimalarial activity.[9] The structural features of this compound make it a suitable starting point for exploring related chemical space.
The path from a starting intermediate like this compound to a potential drug candidate follows a well-established workflow.
Caption: Generalized workflow for bioactive compound discovery.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the chemical and life sciences. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it a highly valuable intermediate. For researchers and drug development professionals, this molecule represents a strategic starting point for the synthesis of novel chemical entities with the potential to address unmet medical needs across oncology, infectious diseases, and beyond. Future research focused on systematically exploring the derivatives of this scaffold is likely to uncover new and potent therapeutic agents.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid | C13H12ClNO2 | CID 138110008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tetratek.com.tr [tetratek.com.tr]
- 7. benchchem.com [benchchem.com]
- 8. METHYL 1-(4-CHLOROBENZYL)-1H-INDOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 4-chloro-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery. This guide focuses on a specific, functionalized derivative: Methyl 4-chloro-1H-indole-3-carboxylate. The introduction of a chloro-substituent at the 4-position and a methyl carboxylate group at the 3-position significantly modulates the parent indole's physicochemical properties, influencing its reactivity, metabolic stability, and potential as a building block for novel therapeutic agents. As a Senior Application Scientist, this document is crafted to provide not just a compilation of data, but a cohesive narrative that explains the why behind the properties and experimental methodologies, empowering researchers to leverage this compound to its full potential.
Molecular Architecture and Foundational Properties
This compound (CAS Number: 101909-42-6) is a crystalline solid at room temperature. Its molecular structure, characterized by the fusion of a benzene ring to a pyrrole ring, is the primary determinant of its chemical behavior.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₀H₈ClNO₂ | [1] |
| Molecular Weight | 209.63 g/mol | [1] |
| CAS Number | 101909-42-6 | [2][3] |
The presence of the chlorine atom at the C4 position introduces significant electronic and steric effects. As an electron-withdrawing group, the chlorine atom influences the electron density distribution across the indole ring system. The methyl ester at the C3 position, also an electron-withdrawing group, further modulates the reactivity of the pyrrole ring.
digraph "Methyl_4_chloro_1H_indole_3_carboxylate_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Define nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C3a [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
C7a [label="C"];
N1 [label="N"];
H1 [label="H"];
Cl4 [label="Cl"];
C8 [label="C", pos="4,0!"];
O1 [label="O", pos="4.5,-0.75!"];
O2 [label="O", pos="4.5,0.75!"];
C9 [label="C", pos="5.5,1.25!"];
H9_1 [label="H", pos="5.2,1.75!"];
H9_2 [label="H", pos="5.8,1.75!"];
H9_3 [label="H", pos="6,1!"];
// Define positions for the indole ring
N1 [pos="0,0!"];
C2 [pos="1.2,0.5!"];
C3 [pos="1.2,-0.5!"];
C3a [pos="0,-1.2!"];
C7a [pos="-1.2,-0.5!"];
C7 [pos="-2.4,-1!"];
C6 [pos="-3.6,-0.5!"];
C5 [pos="-3.6,0.5!"];
C4 [pos="-2.4,1!"];
Cl4 [pos="-2.4, 2.5!"];
H1 [pos="-0.3,0.7!"];
// Define positions for other atoms
C8 [pos="2.4,-1!"];
O1 [pos="2.4,-2!"];
O2 [pos="3.6,-0.5!"];
C9 [pos="4.8,-1!"];
H9_1 [pos="5.2,-0.5!"];
H9_2 [pos="5.2,-1.5!"];
H9_3 [pos="4.5,-1.5!"];
// Draw bonds
N1 -- C2;
C2 -- C3;
C3 -- C3a;
C3a -- N1;
C3a -- C7a;
C7a -- N1;
C7a -- C7;
C7 -- C6;
C6 -- C5;
C5 -- C4;
C4 -- C7a;
C4 -- Cl4;
N1 -- H1;
C3 -- C8;
C8 -- O1 [style=double];
C8 -- O2;
O2 -- C9;
C9 -- H9_1;
C9 -- H9_2;
C9 -- H9_3;
}
Fischer-Speier Esterification Workflow
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-1H-indole-3-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or another strong acid catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
The unique physicochemical properties of this compound make it a valuable intermediate in drug discovery.
-
Modulation of Biological Activity: The 4-chloro substituent can enhance binding affinity to target proteins through halogen bonding and can improve metabolic stability by blocking a potential site of oxidation.
-
Scaffold for Library Synthesis: The ester functionality provides a convenient handle for further chemical modifications, allowing for the rapid generation of diverse compound libraries for high-throughput screening.
-
Precursor to Bioactive Molecules: This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, neurology, and infectious diseases. The indole scaffold is a common feature in serotonin receptor agonists and antagonists.[4]
Conclusion and Future Perspectives
This compound represents a strategically functionalized building block with significant potential in medicinal chemistry. While a complete experimental dataset for this specific compound is not yet consolidated in the public domain, this guide provides a robust framework based on the known chemistry of related indole derivatives. Further detailed experimental characterization of its physicochemical properties, including solubility in a range of pharmaceutically relevant solvents and its pKa, would be of great value to the scientific community. As our understanding of the role of halogenation in drug design continues to grow, compounds like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
Methyl 4-chloro-1H-indole-3-carboxylate CAS number lookup
An In-depth Technical Guide to Methyl 4-chloro-1H-indole-3-carboxylate
This guide provides a comprehensive technical overview of this compound, a halogenated indole derivative of significant interest to researchers, medicinal chemists, and professionals in drug development. While this specific ester is not widely cataloged with a dedicated CAS number, this document outlines its logical synthesis, anticipated properties, and potential applications based on the established chemistry of its precursors and related analogs.
Compound Identification and Overview
This compound belongs to the indole class of heterocyclic aromatic compounds. The indole scaffold is a ubiquitous structural motif in bioactive compounds and has been pivotal in drug discovery.[1][2] Halogenation, particularly chlorination, of the indole ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, often enhancing its biological activity and metabolic stability.
The structure consists of an indole ring chlorinated at the C4 position with a methyl carboxylate group at the C3 position. The precise positioning of these functional groups is critical for the molecule's interaction with biological targets. While a specific CAS number for this compound is not readily found in major chemical databases, its precursor, 4-Chloro-1H-indole-3-carboxylic acid , is recognized as a key intermediate in the synthesis of pharmaceuticals.[3]
Proposed Synthesis Pathway
The synthesis of this compound can be logically achieved through a two-step process: first, the synthesis of the key intermediate, 4-Chloro-1H-indole-3-carboxylic acid, followed by its esterification.
Caption: Proposed two-step synthesis workflow for this compound.
Synthesis of 4-Chloro-1H-indole-3-carboxylic acid (Precursor)
The synthesis of the carboxylic acid precursor is a critical first step. Various methods exist for the regioselective chlorination of the indole nucleus. One documented approach involves the direct chlorination of N-protected indole-3-carbaldehydes at the C4 position using N-chlorosuccinimide (NCS), followed by oxidation of the aldehyde to a carboxylic acid.[4] Alternative routes starting from 2-chloro-6-nitrotoluene have also been described for the synthesis of the related 4-chloroindole-3-acetic acid.[5][6]
Fischer-Speier Esterification: From Carboxylic Acid to Methyl Ester
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental and reliable transformation in organic synthesis. The Fischer-Speier esterification is a classic, acid-catalyzed method that is efficient and cost-effective, particularly for large-scale production.[7] The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[8]
The equilibrium nature of the reaction necessitates using a large excess of the alcohol (methanol) or the removal of water as it forms to drive the reaction to completion, in accordance with Le Châtelier's principle.[9]
Caption: Key steps in the Fischer-Speier esterification mechanism.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a self-validating system for the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
4-Chloro-1H-indole-3-carboxylic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Chloro-1H-indole-3-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).
-
Causality: Methanol serves as both the reactant and the solvent. Using it in large excess drives the reaction equilibrium towards the product side.[9]
-
-
Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the stirring suspension.
-
Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7] The addition is performed in an ice bath to safely dissipate the heat generated from the exothermic dilution of the acid.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This may cause the crude ester to precipitate.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture to neutralize the excess sulfuric acid until the effervescence ceases and the pH is neutral (~7).
-
Trustworthiness: This step is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during extraction.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality: The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water) or by column chromatography on silica gel.
Physicochemical and Safety Data
Due to the limited availability of experimental data for the title compound, the following table includes data for the closely related parent compound, Methyl 1H-indole-3-carboxylate, for reference.
| Property | Data (Methyl 1H-indole-3-carboxylate) | Reference |
| CAS Number | 942-24-5 | [10] |
| Molecular Formula | C₁₀H₉NO₂ | [10] |
| Molecular Weight | 175.18 g/mol | [10] |
| Appearance | Off-white crystalline powder | |
| Melting Point | 149-152 °C |
Predicted Properties for this compound:
-
Molecular Formula: C₁₀H₈ClNO₂
-
Molecular Weight: 209.63 g/mol
-
Appearance: Likely a white to off-white solid.
-
Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Safety and Handling: No specific Safety Data Sheet (SDS) is available for this compound. Based on data for related indole compounds, the following precautions are advised:
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Handle with care.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
Applications in Research and Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Indole-3-carboxylic acid derivatives, in particular, are valuable intermediates and building blocks.
-
Precursor for Neuroactive Compounds: The direct precursor, 4-Chloro-1H-indole-3-carboxylic acid, is utilized as a key intermediate in the synthesis of serotonin receptor modulators and other compounds targeting central nervous system disorders.[3] It is therefore highly probable that the methyl ester derivative serves as a crucial building block for creating more complex molecules in this therapeutic area.
-
Scaffold for Inhibitor Design: Substituted indole carboxylic acids have been successfully used as fragments and core structures for designing potent and selective enzyme inhibitors. For example, tricyclic indole-2-carboxylic acids have been developed as potent inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.[11] The 4-chloro-3-carboxylate scaffold could be explored for similar applications, where the chlorine atom can occupy a specific hydrophobic pocket in a target protein, potentially enhancing binding affinity and selectivity.
-
Plant Growth Regulation: The related compound, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a potent natural auxin found in certain plants.[5][6][12] Its esters have been shown to possess strong biological activities, including promoting root formation.[5][6] This suggests a potential, though less explored, application in agrochemical research.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity for synthetic and medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis via the well-established Fischer-Speier esterification of its carboxylic acid precursor. By leveraging the known biological importance of the 4-chloroindole scaffold, this compound stands as a promising building block for the development of novel therapeutics, particularly in the realm of neuroactive agents and enzyme inhibitors. Researchers are encouraged to use the provided protocols and insights as a foundation for their work in synthesizing and exploring the potential of this and related indole derivatives.
References
- 1. news-medical.net [news-medical.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1H-indole-3-carboxylic acid [myskinrecipes.com]
- 4. CN112028813B - 4-position chloroindole compound and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Methyl 4-chloro-1H-indole-3-carboxylate
Abstract
This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of Methyl 4-chloro-1H-indole-3-carboxylate, a key heterocyclic compound often utilized as a building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of analytical techniques, offering a logically structured narrative that explains the causal relationships behind experimental choices. It is designed for researchers, scientists, and drug development professionals, providing field-proven insights and self-validating protocols to ensure scientific integrity. The guide integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, extensive Nuclear Magnetic Resonance (NMR) studies (¹H, ¹³C, and 2D-NMR), and definitive X-ray Crystallography to build an unassailable structural proof.
Introduction: The Imperative for Unambiguous Characterization
This compound is a member of the indole family, a privileged scaffold in drug discovery. The indole nucleus is a core component of numerous natural products and pharmaceuticals.[1][2][3] The precise substitution pattern on the indole ring is critical to its biological activity and chemical reactivity. Consequently, the unambiguous confirmation of its structure is a foundational requirement for any subsequent research or development effort, ensuring reproducibility and intellectual property integrity. This guide details a multi-technique approach, demonstrating how overlapping and complementary data streams converge to provide a definitive structural assignment.
Foundational Analysis: Molecular Formula and Key Functional Groups
The first step in any structural elucidation is to determine the molecular formula and identify the primary functional groups present. This is efficiently accomplished through a combination of Mass Spectrometry and Infrared Spectroscopy.
Mass Spectrometry (MS)
Expertise & Experience: For a halogenated compound like this compound, high-resolution mass spectrometry (HRMS) is invaluable. It not only provides the accurate mass needed to deduce the molecular formula but also reveals a characteristic isotopic pattern for chlorine, serving as an immediate internal validation of the elemental composition.[4]
The presence of chlorine, with its two major isotopes ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), results in a distinctive M/M+2 peak pattern with a ratio of approximately 3:1.[4] This signature is a powerful diagnostic tool. For the target molecule (C₁₀H₈ClNO₂), the expected monoisotopic mass of the molecular ion [M]⁺ is 209.0243 Da. The HRMS experiment should confirm this mass to within a few parts per million (ppm), and the observed 3:1 ratio for the peaks at m/z 209 and 211 confirms the presence of a single chlorine atom.[4][5]
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. For an indole ester, we anticipate several characteristic absorption bands that provide an initial structural fingerprint.[6][7]
-
N-H Stretch: A sharp to moderately broad peak is expected in the range of 3300-3500 cm⁻¹, characteristic of the indole N-H group.[8][9]
-
C=O Stretch: A strong, sharp absorption corresponding to the ester carbonyl group should appear around 1680-1720 cm⁻¹.
-
C=C Stretch: Aromatic C=C stretching vibrations from the benzene and pyrrole rings will be present in the 1450-1620 cm⁻¹ region.[9]
-
C-O Stretch: An absorption band for the ester C-O bond is expected between 1200-1300 cm⁻¹.
-
C-Cl Stretch: A C-Cl stretching vibration typically appears in the fingerprint region, around 700-800 cm⁻¹.
The presence of these key bands provides strong preliminary evidence for the proposed functional group arrangement.
The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of small molecule structure elucidation, providing detailed information about the carbon-hydrogen framework and connectivity.[10] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
¹H NMR Spectroscopy
Trustworthiness: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons). For this compound, we expect to see distinct signals for the indole N-H, the aromatic protons, and the methyl ester protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H (H1) | > 8.5 | Broad Singlet | 1H | Deshielded proton on nitrogen, often exchanges with D₂O. |
| H2 | ~8.0 | Singlet (or narrow doublet) | 1H | Proton on the pyrrole ring, adjacent to nitrogen and the ester. |
| H5 | ~7.3-7.5 | Doublet | 1H | Aromatic proton ortho to the chlorine, coupled to H6. |
| H7 | ~7.3-7.5 | Doublet | 1H | Aromatic proton ortho to the fusion, coupled to H6. |
| H6 | ~7.1-7.3 | Triplet (or dd) | 1H | Aromatic proton coupled to both H5 and H7. |
| OCH₃ | ~3.9 | Singlet | 3H | Methyl protons of the ester group. |
¹³C NMR Spectroscopy
Trustworthiness: The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. Using techniques like DEPT-135 or APT allows for the differentiation of quaternary carbons, CH, CH₂, and CH₃ groups, which is critical for a complete assignment.[11]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| C=O | ~165 | C | Ester carbonyl carbon, highly deshielded. |
| C7a | ~135 | C | Quaternary carbon at the ring junction. |
| C4 | ~128 | C | Quaternary carbon bearing the chlorine atom. |
| C2 | ~127 | CH | Pyrrole ring carbon adjacent to nitrogen. |
| C5 | ~123 | CH | Aromatic carbon ortho to chlorine. |
| C6 | ~121 | CH | Aromatic carbon meta to chlorine. |
| C3a | ~120 | C | Quaternary carbon at the ring junction. |
| C7 | ~112 | CH | Aromatic carbon shielded by the indole ring current. |
| C3 | ~105 | C | Quaternary carbon bearing the ester group. |
| OCH₃ | ~51 | CH₃ | Methyl ester carbon. |
2D NMR: Connecting the Pieces
Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like COSY, HSQC, and HMBC provide the instructions for how they fit together.[11][12]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, we would expect to see a clear correlation between H5, H6, and H7, confirming the connectivity of the benzene ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of all protonated carbons by linking the ¹H and ¹³C data tables.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[12][13] Key expected correlations that would confirm the structure include:
-
The OCH₃ protons showing a correlation to the ester C=O carbon .
-
H2 showing correlations to the quaternary carbons C3 , C3a , and C7a .
-
H7 showing correlations to C5 and the quaternary carbon C3a .
-
H5 showing correlations to C7 and the quaternary carbon C3a .
-
The Definitive Proof: Single-Crystal X-ray Crystallography
Authoritative Grounding: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[14][15][16][17] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and the absolute configuration of the molecule.[14][15][17][18] Obtaining suitable single crystals is often the rate-limiting step, but the resulting data is considered the gold standard for structural proof.[14][18]
Integrated Workflow for Structure Elucidation
The following diagram illustrates the logical and self-validating workflow for the structural elucidation of this compound.
Caption: Overall workflow for structure elucidation.
Key HMBC Correlations Diagram
This diagram visualizes the critical long-range correlations that lock in the final structure.
Caption: Key 2- and 3-bond HMBC correlations.
Experimental Protocols
NMR Sample Preparation
Trustworthiness: The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[19][20]
-
Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Prepare Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[19][20][21][22]
-
Dissolve: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.[21][23]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particulates.[20]
-
Cap and Label: Securely cap the NMR tube and label it clearly. The final sample height should be approximately 4-5 cm.[19][24]
Mass Spectrometry (ESI-TOF)
Trustworthiness: Electrospray Ionization (ESI) is a soft ionization technique ideal for preventing fragmentation and observing the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[23]
-
Instrument Setup: Calibrate the mass spectrometer (Time-of-Flight, TOF, analyzer recommended for high resolution) according to the manufacturer's instructions.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern for the characteristic 3:1 ratio of the [M+H]⁺ and [M+H+2]⁺ peaks.
X-ray Crystallography
Trustworthiness: The protocol for obtaining a diffraction-quality crystal is compound-dependent and often requires screening.
-
Crystal Growth: Grow single crystals of the compound. A common method is slow evaporation from a binary solvent system (e.g., ethyl acetate/hexane). The goal is to obtain crystals of at least 20-50 µm in all dimensions.[14][18]
-
Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.
Conclusion
By systematically applying a suite of modern analytical techniques, the structure of this compound can be elucidated with the highest degree of confidence. The convergence of data from Mass Spectrometry, IR Spectroscopy, a full complement of 1D and 2D NMR experiments, and definitive X-ray Crystallography creates a self-validating system that ensures scientific integrity. This rigorous, multi-faceted approach is essential for foundational chemical research and is a prerequisite for advancing compounds through the drug discovery and development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. tetratek.com.tr [tetratek.com.tr]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 15. excillum.com [excillum.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. rigaku.com [rigaku.com]
- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 20. scribd.com [scribd.com]
- 21. organomation.com [organomation.com]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. benchchem.com [benchchem.com]
- 24. depts.washington.edu [depts.washington.edu]
The Ascendant Role of Chlorinated Indole-3-Carboxylates in Modern Drug Discovery: A Technical Guide to Their Biological Activity
Foreword: The Strategic Imperative of Halogenation in Indole Scaffolds
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its inherent biological activity is vast and varied, yet it is the nuanced art of substitution that unlocks its full therapeutic potential. Among the myriad of possible modifications, chlorination of the indole-3-carboxylate framework has emerged as a particularly fruitful strategy. The introduction of chlorine atoms, with their unique electronic and steric properties, can profoundly influence the pharmacokinetic and pharmacodynamic profile of the parent molecule. This guide provides a comprehensive exploration of the biological activities of chlorinated indole-3-carboxylates, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, mechanisms of action, and therapeutic promise. We will delve into the causality behind experimental designs and present self-validating protocols, underpinning the scientific integrity of this burgeoning field.
Unveiling the Biological Spectrum: A Multi-faceted Therapeutic Potential
The strategic placement of chlorine atoms on the indole-3-carboxylate core gives rise to a remarkable diversity of biological activities. This section will elucidate the key therapeutic areas where these compounds have shown significant promise.
Antiviral Activity: A New Frontier in Combating Viral Pathogens
The antiviral potential of chlorinated indole derivatives is a rapidly evolving area of research. Notably, trichlorinated indole nucleosides have demonstrated potent and selective inhibition of human cytomegalovirus (HCMV) in vitro. For instance, 2,5,6-trichloro-1-(beta-D-ribofuranosyl)indole-3-carboxamide oxime, a derivative of a chlorinated indole-3-carboxylate, exhibited a half-maximal inhibitory concentration (IC50) of 0.30 microM against HCMV with low cytotoxicity.[1] More recently, the COVID-19 pandemic has spurred the investigation of indole derivatives as potential SARS-CoV-2 inhibitors. A dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, a structurally related compound, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM and demonstrated a high selectivity index of 78.6.[2][3][4] This compound also suppressed syncytium formation induced by the SARS-CoV-2 spike protein by 89%.[2][3] Furthermore, 5-chloropyridinyl indole carboxylate derivatives have been identified as potent inhibitors of the SARS-CoV-2 chymotrypsin-like protease (3CLpro), with one compound exhibiting an IC50 of 250 nM and an antiviral effective concentration (EC50) of 2.8 μM in VeroE6 cells.[5]
Anticancer Activity: Targeting the Aberrant Pathways of Malignancy
The indole scaffold is a well-established pharmacophore in oncology, and chlorination can enhance the anticancer properties of indole-3-carboxylates. One notable example is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, which acts as a selective inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT/β-catenin signaling pathway.[6] Dysregulation of this pathway is implicated in various cancers. This compound inhibited the growth of HCT116 colon cancer cells with an EC50 of 7.1 ± 0.6 μM.[6] The parent compound, indole-3-carbinol, and its metabolites target multiple aspects of cancer cell regulation, including Akt-NFκB signaling and caspase activation, highlighting the broad anti-tumor potential of the indole core.[7] Primaquine-indole carboxamide conjugates have also shown cancer-cell-selective antiproliferative activity, with the generation of reactive oxygen species (ROS) being a significant part of their mechanism.[8]
Antimicrobial and Antibiofilm Activity: Combating Drug-Resistant Pathogens
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Chlorinated indoles have demonstrated significant activity against a range of pathogens. Specifically, 4-chloroindole and 5-chloroindole have shown antimicrobial and antibiofilm properties against uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections.[9][10] These compounds inhibited biofilm formation by an average of 67% at a concentration of 20 μg/ml and had a minimum inhibitory concentration (MIC) of 75 μg/ml.[9] The mechanism of action involves the downregulation of virulence genes associated with adhesion and toxin production.[9] Furthermore, 5-bromo-indole-3-carboxamido-polyamine conjugates have exhibited broad-spectrum antimicrobial activity and can potentiate the action of conventional antibiotics like doxycycline against Gram-negative bacteria such as Pseudomonas aeruginosa.[11][12]
Illuminating the Mechanism of Action: From Molecular Targets to Cellular Responses
Understanding the precise molecular mechanisms by which chlorinated indole-3-carboxylates exert their biological effects is paramount for rational drug design.
Inhibition of Key Enzymes and Proteins
As seen in the case of the DVL1 inhibitor, a primary mechanism of action for many bioactive compounds is the direct inhibition of enzymes or proteins crucial for disease progression.[6] For antiviral activity against SARS-CoV-2, the 3CL protease is a key target for 5-chloropyridinyl indole carboxylates.[5] In the context of antimicrobial action, chlorinated indoles can disrupt bacterial membranes, leading to cell death and enhancing the efficacy of other antibiotics.[11][12]
Modulation of Signaling Pathways
The WNT/β-catenin pathway is a prime example of a signaling cascade that can be modulated by chlorinated indole derivatives to achieve an anticancer effect.[6] The pleiotropic effects of indole-3-carbinol and its derivatives on pathways like Akt-NFκB further underscore the ability of these compounds to intervene in complex cellular signaling networks.[7]
Induction of Oxidative Stress
The generation of reactive oxygen species (ROS) is another important mechanism, particularly for anticancer and antimicrobial activities. Primaquine-indole carboxamide conjugates leverage this mechanism to induce cancer cell death.[8] Similarly, indole-3-carboxaldehyde has been shown to induce ROS accumulation in fungi, leading to cell death.[13]
Below is a conceptual workflow for elucidating the mechanism of action of a novel chlorinated indole-3-carboxylate.
Caption: Workflow for Mechanism of Action Studies.
Synthesis and Chemical Space Exploration: Crafting Bioactive Molecules
The synthesis of chlorinated indole-3-carboxylates and their derivatives is a critical aspect of their development. Various synthetic strategies have been employed to access these compounds.
General Synthetic Routes
The Vilsmeier-Haack reaction is a common method for the formylation of indoles at the C3 position, which can then be oxidized to the corresponding carboxylic acid.[14] N-acylation of indole-3-carboxaldehyde with chloroacetyl chloride provides a key intermediate for further functionalization.[15] Palladium-catalyzed carbonylation reactions of substituted anilines also offer a versatile route to indole-3-carboxylates.[16]
Here is a generalized synthetic scheme for a chlorinated indole-3-carboxylate.
Caption: Generalized Synthetic Pathway.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the indole scaffold is crucial for optimizing biological activity. For instance, in the case of antiviral trichlorinated indole nucleosides, modifications at the 3-position significantly impacted their activity against HCMV.[1] For SARS-CoV-2 3CLpro inhibitors, substitutions at various positions on the indole ring influenced both enzyme inhibition and antiviral efficacy.[5] A 3D-QSAR analysis of chloroindoles with antimicrobial activity revealed that substitutions at the fourth and fifth positions of the indole moiety were favorable for activity.[9]
Experimental Protocols: A Guide to Practical Implementation
This section provides standardized protocols for the synthesis and biological evaluation of chlorinated indole-3-carboxylates.
Synthesis of a Key Intermediate: 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde
This protocol is adapted from a known procedure for the N-acylation of indole-3-carboxaldehyde.[15]
Materials:
-
Indole-3-carboxaldehyde
-
Triethylamine
-
Tetrahydrofuran (THF)
-
3-chloro acetylchloride
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Dissolve indole-3-carboxaldehyde (2 mmol) and triethylamine (2.2 mmol) in 10 ml of THF in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve 3-chloro acetylchloride (2.2 mmol) in 5 ml of THF.
-
Add the 3-chloro acetylchloride solution dropwise to the stirred solution of indole-3-carboxaldehyde at room temperature.
-
Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mixture as the mobile phase.
-
Upon completion of the reaction, quench the reaction mixture by pouring it into ice-cold water.
-
Extract the product with diethyl ether.
-
Wash the ether layer with 5% sodium bicarbonate solution followed by distilled water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
In Vitro Antiviral Assay against SARS-CoV-2
This protocol is a generalized procedure based on the principles described in the literature for evaluating antiviral activity.[2][3]
Materials:
-
VeroE6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 virus stock of known titer
-
Test compound (chlorinated indole-3-carboxylate derivative)
-
Control drug (e.g., Remdesivir)
-
MTT or similar cell viability reagent
-
96-well plates
Procedure:
-
Seed VeroE6 cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound and the control drug in DMEM.
-
Remove the growth medium from the cells and infect them with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound or control drug.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess the cytopathic effect (CPE) under a microscope.
-
Determine cell viability using an MTT assay. The absorbance is read using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from uninfected, compound-treated cells.
-
Calculate the 50% effective concentration (EC50) from infected, compound-treated cells.
-
Determine the selectivity index (SI) as the ratio of CC50 to EC50.
Data Presentation: Quantitative Insights into Biological Activity
For clarity and comparative analysis, quantitative data on the biological activity of chlorinated indole-3-carboxylates and their derivatives are summarized in the table below.
| Compound Class | Target Organism/Cell Line | Biological Activity | Potency (IC50/EC50/MIC) | Reference |
| Trichlorinated Indole Nucleoside Derivative | Human Cytomegalovirus (HCMV) | Antiviral | IC50 = 0.30 μM | [1] |
| 5-Chloropyridinyl Indole Carboxylate Derivative | SARS-CoV-2 (VeroE6 cells) | Antiviral | EC50 = 2.8 μM | [5] |
| (S)-5-Chloro-indole-2-carboxamide Derivative | HCT116 Colon Cancer Cells | Anticancer | EC50 = 7.1 μM | [6] |
| 4-Chloroindole | Uropathogenic E. coli | Antimicrobial | MIC = 75 μg/ml | [9] |
| 5-Chloroindole | Uropathogenic E. coli | Antimicrobial | MIC = 75 μg/ml | [9] |
| 5-Bromo-indole-3-carboxamido-polyamine | P. aeruginosa | Antibiotic Potentiation (Doxycycline) | 21-fold enhancement | [11][12] |
Future Perspectives and Conclusion
The exploration of chlorinated indole-3-carboxylates as a source of novel therapeutic agents is a field ripe with opportunity. The strategic incorporation of chlorine atoms has consistently demonstrated the ability to enhance and diversify the biological activity of the indole scaffold. Future research should focus on expanding the chemical space through innovative synthetic methodologies, leading to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action, facilitated by advanced biochemical and cellular techniques, will enable more rational drug design. The continued investigation of these compounds holds significant promise for addressing unmet medical needs in virology, oncology, and infectious diseases. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers to build upon in their quest for the next generation of indole-based therapeutics.
References
- 1. Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actanaturae.ru [actanaturae.ru]
- 5. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
A Senior Application Scientist's Guide to Methyl 4-chloro-1H-indole-3-carboxylate: A Versatile Scaffold in Modern Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic pharmaceuticals.[1] Within this privileged class of heterocycles, functionalized indole-3-carboxylates represent key intermediates for elaborating molecular complexity and fine-tuning biological activity. This technical guide focuses on a specific, high-potential derivative: Methyl 4-chloro-1H-indole-3-carboxylate. We will explore its synthesis, its strategic importance as a chemical building block, and its demonstrated potential in the development of next-generation therapeutic agents across oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Strategic Value of the 4-Chloro-1H-indole-3-carboxylate Core
The indole ring system is often described as a "privileged scaffold" due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[1] The ester at the 3-position provides a convenient chemical handle for modification, while substituents on the benzene ring are critical for modulating physicochemical properties and target-specific interactions.
The 4-chloro substituent on this compound is of particular strategic importance. The introduction of a halogen, such as chlorine, can significantly alter a molecule's properties:
-
Increased Lipophilicity: Enhancing the ability to cross biological membranes.
-
Metabolic Stability: Blocking sites susceptible to oxidative metabolism.
-
Altered Electronic Profile: Modifying the pKa and hydrogen bonding capacity of the indole N-H group.
-
Specific Interactions: Forming halogen bonds with protein targets, which can contribute to binding affinity and selectivity.
Studies have shown that chloro-substitution on indole rings can be beneficial for antimicrobial and anticancer activity, making this a rational starting point for library synthesis.[2][3]
Synthesis and Chemical Reactivity
An efficient and scalable synthesis is paramount for any building block in a drug discovery program. This compound can be synthesized via several established methods, with the Leimgruber-Batcho indole synthesis being a common and versatile approach.[1]
Representative Synthetic Workflow: Leimgruber-Batcho Synthesis
This method involves the condensation of a substituted nitrotoluene with a dimethylformamide acetal to form an enamine, which is then reductively cyclized to form the indole ring.
Caption: Leimgruber-Batcho workflow for synthesizing the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative adaptation from literature procedures for analogous compounds and should be optimized for specific laboratory conditions.[4][5]
Step 1: Synthesis of 4-Chloro-1H-indole-3-carboxylic acid
-
To a solution of 4-chloro-1H-indole (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂), add dropwise a solution of ethylmagnesium bromide (1.2 eq, 1.0 M in THF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and bubble dry CO₂ gas through the solution for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl, resulting in the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-1H-indole-3-carboxylic acid.
Step 2: Fischer Esterification
-
Suspend 4-chloro-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.1 M).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Pour the residue into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization (e.g., from ethyl acetate/hexanes) to obtain pure this compound.
Applications in Therapeutic Agent Development
The true potential of this compound lies in its utility as a versatile precursor for compounds with significant therapeutic value. The ester and indole N-H functionalities serve as primary points for diversification.
Anticancer Drug Discovery: Targeting Apoptosis Pathways
The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of apoptosis and are frequently overexpressed in cancer cells, conferring a survival advantage.[6] Small molecules that inhibit anti-apoptotic proteins like Bcl-2 and Mcl-1 can restore the natural cell death pathway, making them highly attractive cancer therapeutic targets. The indole-3-carboxylic acid scaffold has proven to be an effective starting point for the design of potent Bcl-2/Mcl-1 dual inhibitors.[6][7]
From Scaffold to Inhibitor: this compound can be hydrolyzed to its corresponding carboxylic acid, which is then coupled with various amine-containing fragments via standard amide bond formation. This modular approach allows for the rapid exploration of structure-activity relationships (SAR) to optimize binding to the hydrophobic groove of Bcl-2 family proteins. For instance, a series of indole-based arylsulfonylhydrazides derived from a related indole-3-carboxaldehyde showed potent anticancer activity, with the 4-chloro substituted derivative being particularly effective.[2]
Caption: Inhibition of anti-apoptotic proteins Mcl-1/Bcl-2 by indole derivatives.
Table 1: Anticancer Activity of Representative Indole Derivatives
| Compound ID | Modification from Indole Core | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5f | 4-Chloro-benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [2] |
| 5f | 4-Chloro-benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [2] |
| Compound 17 | Rhodanine-based modification | Bcl-2 (protein) | 0.26 (Kᵢ) | [6] |
| Compound 17 | Rhodanine-based modification | Mcl-1 (protein) | 0.072 (Kᵢ) | [6] |
| Compound 3k | Quinazolinone conjugate | A549 (Lung Cancer) | >10 |[8] |
Antimicrobial Agent Development: Targeting Essential Bacterial Enzymes
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents with new mechanisms of action. The indole scaffold is a promising starting point for this endeavor.[3] Indole-3-carboxylic acid derivatives have been successfully developed into potent antimicrobial agents by conjugating them with other bioactive moieties, such as dipeptides, which can enhance cellular uptake or target specific bacterial enzymes like DNA gyrase.[9]
From Scaffold to Antimicrobial: The ester of this compound can be readily converted to an amide by reacting it with amino acids or short peptides. This strategy creates hybrid molecules that combine the favorable properties of the indole core with the recognition elements of peptides. Molecular docking studies suggest these conjugates can bind effectively to the active site of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby inhibiting bacterial growth.[9]
Caption: Proposed mechanism of action for indole-peptide antimicrobial agents.
Table 2: Antimicrobial Activity of Representative Indole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 3k | S. aureus (MRSA) | 0.98 | [8] |
| Compound 2h | S. aureus | 6.25 | [3] |
| Compound 3d | S. aureus (MRSA) | <3.125 | [3] |
| Compound 8 | En. Cloacae | 4-30 | [10] |
| Compound 15 | T. viride (Fungus) | 4-60 |[10] |
Anti-inflammatory Drug Discovery: Targeting COX Enzymes
Inflammation is a key driver of numerous chronic diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. Indomethacin, a potent NSAID, is itself an indole derivative, highlighting the suitability of this scaffold for designing novel anti-inflammatory agents.[11]
From Scaffold to COX Inhibitor: By modifying the indole-3-carboxylate core, it is possible to design molecules that selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Docking studies have shown that indole derivatives can fit into the active site of COX-2, forming key hydrogen bonds with residues like Tyr355 and Arg120, similar to known inhibitors.[11] this compound provides a robust starting point for developing such selective inhibitors.
Caption: Inhibition of the COX-2 pathway by potential indole-based anti-inflammatory drugs.
Other Biological Activities: Phytohormonal Effects
Interestingly, the 4-chloro substitution has a profound effect on the biological activity of indole derivatives in plants. 4-Chloroindole-3-acetic acid (4-Cl-IAA), the carboxylic acid precursor to the title compound, is a potent natural auxin (plant hormone).[4][5] Studies have shown that 4-Cl-IAA and its esters, including the methyl ester, exhibit stronger activity in promoting root formation and coleoptile elongation than the endogenous auxin, indole-3-acetic acid (IAA).[4][5] While not a direct human therapeutic application, this potent bioactivity underscores the significant and diverse biological roles of this chemical scaffold and could be relevant for agrochemical development.
Conclusion and Future Perspectives
This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is well-established, and its chemical handles are ideally positioned for the creation of diverse chemical libraries. The evidence presented in this guide demonstrates its clear potential as a precursor for potent and selective agents targeting cancer, microbial infections, and inflammatory diseases.
Future research should focus on the synthesis of focused libraries derived from this scaffold, followed by high-throughput screening against a range of therapeutic targets. The inherent versatility and privileged nature of the 4-chloro-indole-3-carboxylate core ensure that it will remain a valuable tool for medicinal chemists striving to develop the next generation of innovative medicines.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 4-chloro-1H-indole-3-carboxylate in Contemporary Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance.[1] Among the vast array of functionalized indoles, Methyl 4-chloro-1H-indole-3-carboxylate emerges as a pivotal building block, offering a unique combination of reactivity and structural features that are highly advantageous for drug design and development. This technical guide provides an in-depth review of the synthesis, chemical properties, and strategic applications of this important intermediate for researchers, scientists, and professionals in the field of drug development.
Synthesis of the Core Scaffold: Navigating the Pathways to this compound
The efficient construction of the this compound framework is paramount for its utilization in drug discovery programs. Several synthetic strategies can be employed, with the choice of route often depending on the availability of starting materials and the desired scale of production.
Synthesis from Substituted Toluenes: A Multi-step Approach
A reliable and well-documented method for the synthesis of 4-chloroindole esters commences with 2-chloro-6-nitrotoluene.[2] This multi-step sequence offers a practical route to the target molecule and related derivatives.
Experimental Protocol:
A detailed experimental protocol for a similar synthesis, the preparation of 4-chloroindole-3-acetic acid and its esters, has been reported and can be adapted for the synthesis of this compound.[2] The key steps involve the transformation of 2-chloro-6-nitrotoluene through a series of reactions to construct the indole ring, followed by the introduction of the carboxylate group at the C3 position and subsequent esterification.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClNO₂ | Inferred |
| Molecular Weight | 209.63 g/mol | Inferred |
Reference Spectroscopic Data for Methyl 1H-indole-3-carboxylate: [3]
-
¹H NMR (DMSO-d₆): The spectrum shows characteristic signals for the indole ring protons and the methyl ester group.
-
¹³C NMR (DMSO-d₆): The spectrum resolves all 10 expected carbon resonances, including the quaternary carbons.[3]
Researchers can use this data as a baseline for the characterization of this compound and its derivatives.
Chemical Reactivity and Strategic Functionalization
The chemical reactivity of this compound is dictated by the interplay of the indole nucleus, the electron-withdrawing chloro substituent at the C4 position, and the methoxycarbonyl group at the C3 position. These features open up a diverse range of possibilities for selective functionalization, making it a versatile intermediate in the synthesis of complex molecules.
N-Alkylation and N-Arylation
The nitrogen atom of the indole ring is a common site for modification to introduce various substituents, which can significantly impact the biological activity of the final compound.
General Protocol for N-Alkylation of Indoles:
A common procedure for the N-alkylation of indoles involves the use of a base, such as potassium hydroxide (KOH) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of an alkylating agent (e.g., an alkyl bromide).[2]
dot graph N_Alkylation_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for the N-alkylation of indoles."
Reactions at the C3 Position
While the C3 position is occupied by the methoxycarbonyl group, this ester functionality can be hydrolyzed to the corresponding carboxylic acid. 4-quinolone-3-carboxylic acid derivatives, for instance, are a well-known class of antibacterial agents.[4] The resulting carboxylic acid can then be converted into a variety of other functional groups, such as amides, which are prevalent in many bioactive molecules.
Cross-Coupling Reactions
The chloro substituent at the C4 position provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl, heteroaryl, or vinyl groups at this position, significantly expanding the chemical space accessible from this intermediate. The reactivity of chloroarenes in such couplings is well-established.[5]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile starting material for the synthesis of compounds with a wide range of biological activities. The indole core is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule makes it particularly interesting for targeting various diseases.[6]
Building Block for Bioactive Molecules
The functional handles on this compound allow for its elaboration into more complex structures with potential therapeutic applications. For example, indole derivatives are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6]
While specific examples of drug candidates synthesized directly from this compound were not prominently featured in the reviewed literature, the closely related 4-chloroindole-3-acetic acid has been extensively studied as a plant hormone.[2][7] This highlights the biological relevance of the 4-chloroindole scaffold.
dot graph Drug_Discovery_Pathway { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Strategic application in a drug discovery workflow."
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and storage information.
Conclusion
This compound is a strategically important and versatile building block in the field of drug discovery. Its accessible synthesis, coupled with multiple sites for selective functionalization, provides a robust platform for the generation of diverse chemical libraries and the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the utility of such well-defined and reactive intermediates will undoubtedly play an increasingly critical role in the future of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. tetratek.com.tr [tetratek.com.tr]
- 4. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Methyl 4-chloro-1H-indole-3-carboxylate and its Derivatives for Drug Discovery
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals. Among the vast array of indole derivatives, Methyl 4-chloro-1H-indole-3-carboxylate stands out as a pivotal building block for the synthesis of novel therapeutic agents. The presence of a chlorine atom at the 4-position and a methyl carboxylate group at the 3-position of the indole scaffold provides unique electronic properties and multiple points for chemical modification. This guide offers a comprehensive exploration of this compound, detailing its synthesis, chemical properties, and the landscape of its known derivatives. We delve into the significant biological activities exhibited by these compounds, with a particular focus on their potential as antimicrobial, anti-inflammatory, and anticancer agents. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights to facilitate the design and synthesis of next-generation indole-based therapeutics.
The Core Scaffold: this compound
This compound (CAS Number: 101909-42-6) is a halogenated derivative of the versatile indole-3-carboxylate family.[1] The strategic placement of the electron-withdrawing chlorine atom at the C4-position of the indole ring significantly influences the molecule's reactivity and biological interactions. This substitution can enhance membrane permeability and metabolic stability, properties highly desirable in drug candidates. The methyl ester at the C3-position serves as a crucial handle for further chemical elaboration, allowing for the synthesis of a diverse library of derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the core scaffold is fundamental for its application in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 101909-42-6 | [1] |
| Molecular Formula | C₁₀H₈ClNO₂ | [1] |
| Molecular Weight | 209.63 g/mol | [2] |
| Appearance | Off-white crystalline powder | Inferred from related compounds |
| Melting Point | Not widely reported, but expected to be a solid at room temperature | |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents | Inferred from synthetic procedures |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with the chemical shifts influenced by the C4-chloro substituent. A singlet for the methyl ester protons would be observed around 3.8-3.9 ppm. The N-H proton of the indole ring will appear as a broad singlet at a downfield chemical shift (typically > 8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester will resonate at a downfield position (around 165 ppm). The chemical shifts of the aromatic carbons will be influenced by the chlorine substituent.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (209.63 g/mol ), with a characteristic M+2 isotopic peak due to the presence of the chlorine atom.
Synthesis of the Core Scaffold and its Precursor
The synthesis of this compound can be efficiently achieved through the esterification of its corresponding carboxylic acid, 4-chloro-1H-indole-3-carboxylic acid. A well-established route to this acid starts from 2-chloro-6-nitrotoluene.[4][5]
Synthesis of 4-chloro-1H-indole-3-carboxylic acid
A robust synthetic pathway to 4-chloro-1H-indole-3-carboxylic acid has been reported, which serves as the immediate precursor to the title compound.[4][5]
References
- 1. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tetratek.com.tr [tetratek.com.tr]
- 4. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 5. Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Methyl 4-chloro-1H-indole-3-carboxylate from Indole
Abstract
This technical guide provides a comprehensive, in-depth protocol for the multi-step synthesis of Methyl 4-chloro-1H-indole-3-carboxylate, a valuable building block in medicinal chemistry and pharmaceutical development. Recognizing the significant challenge posed by the regioselective chlorination of the indole nucleus, this document outlines a robust synthetic strategy starting from commercially available indole. The proposed pathway involves the initial synthesis of a key intermediate, Methyl 1H-indole-3-carboxylate, followed by a directed electrophilic chlorination at the C4 position, a step that typically requires strategic N-protection to achieve the desired regioselectivity. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and mechanistic insights that govern the transformations.
Introduction and Synthetic Overview
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Halogenated indoles, in particular, serve as critical intermediates for introducing further molecular complexity via cross-coupling reactions.[2] The target molecule, this compound, is a highly versatile synthon. The chlorine atom at the C4 position offers a handle for subsequent functionalization, while the C3-ester group can be readily modified, making it a desirable starting material for constructing complex bioactive molecules.
The primary challenge in this synthesis is controlling the regioselectivity of the electrophilic chlorination. The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic.[3] Once the C3 position is substituted, as in our intermediate Methyl 1H-indole-3-carboxylate, subsequent electrophilic attack tends to occur at other positions, but directing it specifically to C4 over C2, C5, C6, or C7 is non-trivial and often results in mixtures of isomers or undesired side products like oxindoles.[4]
To overcome this, our proposed synthetic strategy involves three main stages:
-
Synthesis of the Key Intermediate: Conversion of indole to Methyl 1H-indole-3-carboxylate.
-
N-Protection: Introduction of a protecting group on the indole nitrogen to sterically and electronically direct the subsequent chlorination.
-
Directed Chlorination and Deprotection: Regioselective chlorination of the N-protected intermediate, followed by removal of the protecting group to yield the final product.
Caption: Proposed workflow for the synthesis of this compound.
Part I: Synthesis of Methyl 1H-indole-3-carboxylate (Intermediate I)
This phase focuses on the reliable, large-scale preparation of the key precursor, Methyl 1H-indole-3-carboxylate, from indole. The following three-step procedure is robust and utilizes common laboratory reagents.
Protocol 1.1: Vilsmeier-Haack Formylation of Indole
This reaction introduces a formyl group at the highly nucleophilic C3 position of indole.
-
Materials: Indole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate, Ice.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) to 0 °C in an ice-salt bath.
-
Add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0-5 °C to form the Vilsmeier reagent.
-
Prepare a solution of indole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 40 °C for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution by the slow addition of aqueous sodium hydroxide until pH 7-8.
-
The precipitate, 1H-Indole-3-carboxaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.
-
Protocol 1.2: Oxidation to 1H-Indole-3-carboxylic Acid
A mild oxidation converts the aldehyde to the corresponding carboxylic acid without over-oxidizing the indole ring.
-
Materials: 1H-Indole-3-carboxaldehyde, Silver(I) oxide (Ag₂O), Sodium hydroxide (NaOH), Ethanol, Water.
-
Procedure:
-
Suspend 1H-Indole-3-carboxaldehyde (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of NaOH (2.5 equivalents) in water.
-
Add Ag₂O (1.2 equivalents) portion-wise to the stirring solution.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through celite to remove the silver precipitate.
-
Acidify the filtrate with dilute HCl to precipitate the product.
-
Collect the 1H-Indole-3-carboxylic acid by filtration, wash with water, and dry.
-
Protocol 1.3: Fischer-Speier Esterification
This classic acid-catalyzed esterification converts the carboxylic acid to its methyl ester.[5]
-
Materials: 1H-Indole-3-carboxylic acid, Anhydrous methanol (MeOH), Concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
To a round-bottom flask, add 1H-Indole-3-carboxylic acid (1 equivalent) and an excess of anhydrous methanol (serving as both reactant and solvent).[5]
-
Cool the stirring mixture in an ice bath and slowly add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the mixture to room temperature and reduce the volume of methanol using a rotary evaporator.[5]
-
Pour the residue into ice-cold water, which may cause the product to precipitate.[5]
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 1H-indole-3-carboxylate.[5]
-
Purify the crude product by recrystallization (e.g., from methanol/water or ethyl acetate/hexane) to obtain a pure solid.[5]
-
Part II: Regioselective C4-Chlorination
This section addresses the most critical and challenging step of the synthesis. Direct chlorination of Methyl 1H-indole-3-carboxylate is problematic; therefore, a strategy involving N-protection is employed to direct the electrophile to the C4 position.
Mechanistic Insights: The Challenge of C4-Selectivity
Electrophilic substitution on the indole ring is governed by the stability of the cationic intermediate (the sigma complex). Attack at C3 is most favorable as it allows the positive charge to be delocalized without disrupting the aromaticity of the benzene ring. When C3 is blocked, the relative reactivity of other positions becomes relevant. The electron-withdrawing nature of the C3-ester group deactivates the pyrrole ring slightly, but the benzene ring remains susceptible to attack. Without a directing group on the nitrogen, chlorination often yields a mixture of 2-, 5-, 6-, and 7-chloro isomers.
To achieve C4 selectivity, we introduce a bulky protecting group, such as a p-toluenesulfonyl (Tosyl) group, on the indole nitrogen. This group serves two purposes:
-
Steric Hindrance: It physically blocks access to the C7 position, and to some extent the C2 position.
-
Electronic Influence: As an electron-withdrawing group, it reduces the nucleophilicity of the pyrrole ring, making the benzenoid ring more competitive for electrophilic attack. The precise orientation it enforces can favor substitution at the C4 position.
References
Fischer indole synthesis for Methyl 4-chloro-1H-indole-3-carboxylate
An Application Guide to the Fischer Indole Synthesis: Preparation of Methyl 4-chloro-1H-indole-3-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic compound in pharmaceutical research and drug development. The protocol is centered on the Fischer indole synthesis, a robust and historic method for constructing the indole nucleus.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of detailed protocols, mechanistic insights, and expert troubleshooting advice to ensure successful synthesis.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a cornerstone of heterocyclic chemistry.[1][2][4] It facilitates the creation of the indole scaffold—a bicyclic aromatic structure prevalent in a vast array of bioactive molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[5] The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable aldehyde or ketone.[6]
The target molecule, this compound, and its derivatives are of significant interest. The 4-chloro substitution pattern is found in plant auxins and other biologically active compounds.[7][8][9][10] This guide details a plausible and robust protocol for its synthesis, grounded in the fundamental principles of the Fischer methodology.
The Core Mechanism: A Step-by-Step Analysis
The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The key steps are outlined below.[1][2][4][11]
-
Hydrazone Formation: The reaction commences with the condensation of (4-chlorophenyl)hydrazine with a carbonyl compound to form the corresponding arylhydrazone. This is a standard imine formation reaction.
-
Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'. This step is crucial as it sets the stage for the key bond-forming event.[2][11]
-
[2][2]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement. This is the defining step of the Fischer synthesis, where the critical C-C bond is formed and the N-N bond is cleaved.[1][12]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the newly formed amino group onto the imine carbon results in a five-membered ring.
-
Ammonia Elimination: The cyclic intermediate, an aminal, readily eliminates a molecule of ammonia under the acidic conditions to generate the final, energetically favorable aromatic indole ring system.[2]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Experimental Protocol
This protocol outlines the synthesis of this compound. It is designed as a "one-pot" procedure, which is often more efficient as it avoids the isolation of the intermediate hydrazone.[6]
Reaction Scheme
(Note: A proper chemical drawing of (4-chlorophenyl)hydrazine reacting with a suitable β-keto ester like methyl 2-formylacetate to yield this compound would be depicted here.)
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| (4-chlorophenyl)hydrazine HCl | C₆H₇ClN₂·HCl | 179.05 | 1.0 eq | Starting material. Can be toxic; handle with care. |
| Methyl 2-formylacetate* | C₄H₆O₃ | 102.09 | 1.1 eq | The carbonyl partner. Highly reactive. |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | ~10x weight of hydrazine | Acid catalyst and solvent. Highly viscous. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | Alternative acid catalyst/solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent. |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Brine | NaCl (aq) | 58.44 | As needed | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄/Na₂SO₄ | 120.37/142.04 | As needed | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography. |
*Note on Carbonyl Selection: The choice of carbonyl dictates the substitution pattern. To achieve a 3-carboxylate without a 2-substituent, a compound like methyl 2-formylacetate is required. Using the more common methyl pyruvate would lead to the isomeric Methyl 4-chloro-1H-indole-2-carboxylate.[11]
Step-by-Step Procedure
A. Indolization (Cyclization)
-
Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA), approximately 10 times the weight of the hydrazine. The mixture will be highly viscous.
-
Reagent Addition: Begin stirring the mixture and slowly add the carbonyl component, methyl 2-formylacetate (1.1 eq), dropwise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary and should be monitored.[13]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
B. Work-up and Purification
-
Quenching: Once the reaction is complete, allow the mixture to cool to approximately 60 °C. Very carefully and slowly, pour the viscous mixture onto crushed ice in a large beaker with stirring. This step is highly exothermic and should be performed in a fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of CO₂ evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a solvent like ethanol/water.[14]
C. Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Process Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Expert Insights & Troubleshooting
Causality Behind Experimental Choices
-
Choice of Acid Catalyst: The acid is the most critical component, as it facilitates both the tautomerization and the sigmatropic rearrangement.[15] Polyphosphoric acid (PPA) is often used because it serves as both a Brønsted acid catalyst and a solvent, driving the reaction forward by consuming the water produced.[11] Other acids like sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid (p-TSA) can also be effective, but the reaction conditions may need to be adjusted.[1][2] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are also common catalysts.[11][15]
-
Reaction Temperature: The Fischer synthesis typically requires elevated temperatures to overcome the activation energy of the[2][2]-sigmatropic rearrangement.[16] However, excessive heat can lead to degradation of starting materials or products, so the temperature should be carefully controlled.
-
One-Pot vs. Two-Step: While the intermediate hydrazone can be isolated, the one-pot approach is generally preferred for its efficiency.[6] It minimizes handling steps and potential loss of material.
Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inappropriate Acid: The acid may be too weak or too strong, leading to either no reaction or decomposition.[15] | Screen different acid catalysts (e.g., PPA, p-TSA, ZnCl₂). The optimal choice is often substrate-dependent. |
| Unfavorable Substrate: Some hydrazones are unstable or prone to side reactions like N-N bond cleavage.[15][17] | Ensure the purity of the hydrazine starting material. Consider alternative synthetic routes if the substrate is inherently problematic. | |
| Formation of Isomers | Unsymmetrical Ketone: Using an unsymmetrical ketone can lead to a mixture of regioisomeric indoles.[6] | The choice of acid can influence regioselectivity.[15] Careful selection of a symmetrical or appropriately biased carbonyl precursor is the best strategy. |
| Purification Difficulties | Tarry Byproducts: Acid-catalyzed polymerization or degradation can lead to complex, hard-to-separate mixtures. | Ensure the reaction is not overheated or run for too long. A thorough aqueous work-up to remove the acid catalyst is crucial before chromatography. |
| Poor Separation on Silica: The indole nitrogen can interact with the acidic silica gel, causing streaking. | Add a small amount of a basic modifier like triethylamine (~1%) to the chromatography eluent to improve peak shape.[18] |
Safety Precautions
-
Hydrazine Derivatives: Arylhydrazines are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids: Polyphosphoric acid and other strong acids are highly corrosive. Avoid contact with skin and eyes. The quenching of PPA with water is extremely exothermic and must be done with extreme caution and behind a safety shield.
-
Solvents: Handle all organic solvents in a fume hood and away from ignition sources.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
Palladium-Catalyzed Synthesis of Indole-3-Carboxylates: A Comprehensive Technical Guide
An Application Guide for Researchers and Drug Development Professionals
The indole-3-carboxylate framework is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural basis for a multitude of biologically active compounds. The development of efficient and regioselective methods for the synthesis of these privileged structures is therefore of paramount importance. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and versatile tool, offering mild reaction conditions and broad functional group tolerance. This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of indole-3-carboxylates, complete with mechanistic insights, practical application notes, and detailed experimental protocols.
The Larock Indole Synthesis: A Classic Approach to 2,3-Disubstituted Indoles
First reported by Richard C. Larock in 1991, the Larock indole synthesis is a powerful heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes using a palladium catalyst.[1][2] This method is highly versatile and has been applied in the synthesis of complex molecules, including unnatural tryptophans and pharmacologically active agents.[1][3]
Mechanistic Insights
The reaction proceeds through a well-established catalytic cycle. The process begins with the reduction of a Pd(II) precursor to the active Pd(0) species.[1] The Pd(0) catalyst then undergoes oxidative addition with the o-iodoaniline.[1][4] The resulting arylpalladium(II) complex coordinates with the alkyne, which then undergoes a migratory insertion into the aryl-palladium bond.[1] This step is often rate-determining and dictates the regioselectivity of the final product.[4] The subsequent intramolecular cyclization via displacement of the halide by the aniline nitrogen forms a six-membered palladium-containing heterocycle.[1] Finally, reductive elimination regenerates the Pd(0) catalyst and yields the 2,3-disubstituted indole product.[1][4]
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Application Notes and Key Considerations
-
Catalyst: While Pd(OAc)₂ is a common precursor, the active catalyst is Pd(0).[1] Ligands such as triphenylphosphine (PPh₃) can be used, though the original protocol was "ligand-less".[1][3]
-
Halide: o-Iodoanilines are the most reactive substrates, though o-bromoanilines can also be used, often requiring more forcing conditions or specific ligands.[2][3]
-
Base: A variety of bases can be employed, with potassium or sodium carbonate being common choices.[1] The addition of chlorides like LiCl or n-Bu₄NCl can be beneficial.[1]
-
Regioselectivity: With unsymmetrical alkynes, the larger substituent generally ends up at the 2-position of the indole. However, exceptions to this regioselectivity have been observed.[1]
Protocol 1: General Procedure for the Larock Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
To a reaction vessel, add the o-iodoaniline (1.0 equiv), the alkyne (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv, if used), and a base such as K₂CO₃ (2.0 equiv).
-
Add a suitable solvent, such as DMF or acetonitrile.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Starting Materials | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | 100 | >80 | [2] |
| o-Bromoaniline, 1-Phenyl-1-propyne | Pd[P(o-tol)₃]₂ | Na₂CO₃ | DMF | 100 | 56 | [3] |
| o-Iodoaniline, 3-Hexyne | Chiral SadPhos Ligand | K₃PO₄ | Toluene | 100 | High | [4] |
Carbonylative Routes to Indole-3-Carboxylates
Direct C-H carbonylation of indoles represents a highly atom-economical approach to indole-3-carboxylates.[5] These methods typically involve a palladium catalyst and a carbon monoxide (CO) source. Recent advancements have focused on replacing hazardous CO gas with safer, solid CO surrogates like oxalic acid.[5][6]
Mechanistic Pathways
While the precise mechanism can vary, a plausible pathway for the carbonylation of indoles using a CO precursor involves several key steps. For N-substituted indoles, the reaction may proceed through an initial iodination at the C-3 position, followed by oxidative addition of the resulting 3-iodoindole to a Pd(0) species.[5] The subsequent coordination of CO (generated in situ from the precursor) and migratory insertion leads to an acyl-palladium intermediate.[5] This intermediate can then react with an alcohol or water to afford the corresponding ester or carboxylic acid, respectively, after reductive elimination.[5][6]
Caption: Proposed Mechanism for Carbonylative Esterification of Indoles.
Application Notes and Key Considerations
-
Palladium Source: Both homogeneous catalysts like PdCl₂(PPh₃)₂ and heterogeneous catalysts such as Pd/C have proven effective.[5] Pd/C offers the advantage of being reusable.[6]
-
CO Source: While direct CO gas can be used, solid precursors like oxalic acid or molybdenum hexacarbonyl (Mo(CO)₆) offer significant safety and handling benefits.[5][7][8]
-
Oxidant: In direct C-H activation pathways, an oxidant such as Cu(OAc)₂ or p-benzoquinone is often required to facilitate the catalytic cycle.[5][7]
-
Regioselectivity: These methods generally exhibit excellent regioselectivity for the C-3 position of the indole ring.[5][6]
Protocol 2: Pd/C-Catalyzed Carbonylative Esterification of Indole with Oxalic Acid
This protocol is adapted from a reported procedure and is presented as a general method.[5][6]
-
In a sealed reaction tube, combine the N-substituted indole (1.0 equiv), N-iodosuccinimide (NIS) (1.2 equiv), oxalic acid (2.0 equiv), and the desired alcohol (as solvent or co-solvent).
-
Add Pd/C (5 mol %) and a base such as K₂CO₃ (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired indole-3-carboxylate.
| Indole Substrate | CO Source | Catalyst | Solvent/Nucleophile | Temp (°C) | Yield (%) | Reference |
| N-Methylindole | Oxalic Acid | Pd/C | Methanol | 120 | Good | [5][6] |
| N-Benzylindole | CO (gas) | PdCl₂(PPh₃)₂ | Methanol | 100 | High | [5] |
| Indole | CO (gas), Boronic Acid | Pd(OAc)₂ | Toluene | 80 | High | [9] |
Other Palladium-Catalyzed Cross-Coupling Strategies
While the Larock and carbonylative methods are highly effective, other palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, can also be employed in the synthesis of indole-3-carboxylates, often through the functionalization of a pre-formed indole core.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[10] While not a direct method for installing a carboxylate group, intramolecular Heck reactions of 3-iodoindole derivatives can be used to construct fused ring systems, which can be precursors to complex indole alkaloids.[11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate.[12] This reaction can be used to introduce various substituents at the C-3 position of an appropriately functionalized indole, which could then be converted to a carboxylate. Furthermore, direct C-H activation of indoles for Suzuki coupling has also been reported, providing a more atom-economical route to functionalized indoles.[13]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is highly effective for introducing an alkyne moiety at the C-3 position of a 3-haloindole.[16] The resulting 3-alkynylindole is a versatile intermediate that can be further elaborated into an indole-3-carboxylate through oxidative cleavage or other transformations.
Caption: General Workflow for Cross-Coupling Approaches to Indole-3-Carboxylates.
Protocol 3: General Procedure for Sonogashira Coupling of a 3-Haloindole
This protocol is a general representation of a copper-co-catalyzed Sonogashira reaction.
-
To a Schlenk flask, add the 3-haloindole (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv), and a copper co-catalyst like CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Conclusion
Palladium-catalyzed reactions offer a robust and versatile platform for the synthesis of indole-3-carboxylates. The Larock indole synthesis provides an elegant route to 2,3-disubstituted indoles, while carbonylative methods allow for the direct and regioselective introduction of the carboxylate functionality at the C-3 position. Furthermore, classic cross-coupling reactions such as the Heck, Suzuki, and Sonogashira couplings provide powerful tools for the functionalization of the indole core, leading to intermediates that can be readily converted to the desired products. The choice of method will depend on the desired substitution pattern and the availability of starting materials. As the field continues to evolve, the development of more efficient, sustainable, and broadly applicable palladium-catalyzed methodologies will undoubtedly continue to drive innovation in the synthesis of these important heterocyclic compounds.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Application Note & Protocol: High-Purity Isolation of Methyl 4-chloro-1H-indole-3-carboxylate
Introduction: The Significance of a Purified Indole Core
Methyl 4-chloro-1H-indole-3-carboxylate is a key heterocyclic building block in the landscape of modern drug discovery and materials science. The indole scaffold itself is a privileged structure, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound—a chlorine atom at the 4-position and a methyl ester at the 3-position—offers medicinal chemists a versatile starting point for the synthesis of targeted therapeutics, including but not limited to, kinase inhibitors, antiviral agents, and antipsychotics.[1]
The purity of this intermediate is of paramount importance. Trace impurities, often remnants of the synthetic route such as unreacted starting materials, regioisomers, or side-products, can have profound and often detrimental effects on downstream applications. In a drug development context, such impurities can lead to misleading structure-activity relationship (SAR) data, introduce toxicity, or complicate regulatory approval. Therefore, a robust and reproducible purification protocol is not merely a procedural step but a critical component of ensuring scientific integrity and accelerating the development of novel chemical entities.
This application note provides a comprehensive guide to the purification of this compound, moving beyond a simple list of steps to explain the underlying chemical principles. We will explore two primary methods of purification: recrystallization and silica gel column chromatography, offering insights into the selection of appropriate solvent systems and the rationale for each manipulation.
Understanding Potential Impurities
Effective purification begins with an understanding of what needs to be removed. The synthesis of this compound, often achieved through Fischer indole synthesis or other multi-step sequences, can introduce several classes of impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include substituted phenylhydrazines and ketoesters.
-
Regioisomers: In some indole syntheses, cyclization can occur at different positions, leading to isomeric impurities that can be challenging to separate.
-
Side-Products: Dehalogenation, over-alkylation, or hydrolysis of the ester can lead to a variety of side-products.
-
Residual Catalysts and Reagents: Acids, bases, or metal catalysts used in the synthesis may persist in the crude product.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major and minor components, which will inform the choice of purification strategy.
Purification Strategy: A Two-Fold Approach
For achieving high purity (>98%), a combination of recrystallization and column chromatography is often the most effective strategy. Recrystallization serves as an excellent bulk purification technique to remove major impurities, while column chromatography provides finer separation of closely related compounds.
Method 1: Recrystallization - Exploiting Differential Solubility
Recrystallization is a powerful purification technique that relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures. Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).
For indole esters like this compound, solvent systems of intermediate polarity are often effective. Based on protocols for the closely related methyl indole-3-carboxylate, promising solvent systems include methanol/water and ethyl acetate/hexane.[2]
Workflow for Recrystallization:
Caption: Workflow for the recrystallization of this compound.
Detailed Protocol for Recrystallization:
-
Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal solvent or solvent pair. Test solvents such as methanol, ethanol, ethyl acetate, and hexane. A good starting point is a binary mixture of a solvent in which the compound is soluble (e.g., ethyl acetate) and a solvent in which it is sparingly soluble (e.g., hexane).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen primary solvent (e.g., ethyl acetate) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are observed, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the less polar solvent of a binary mixture, e.g., hexane) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Method 2: Silica Gel Column Chromatography - Separation by Polarity
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase.[3][4] For indole derivatives, which are moderately polar, normal-phase chromatography using silica gel is highly effective.
Workflow for Column Chromatography:
Caption: General workflow for silica gel column chromatography.
Detailed Protocol for Column Chromatography:
-
Mobile Phase Selection: The choice of mobile phase (eluent) is critical for good separation. This is typically determined by running TLC plates of the crude material in various solvent systems. A good mobile phase will give a retention factor (Rf) for the target compound of around 0.2-0.4. For this compound, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point.[5][6][7] A gradient elution, starting with a lower polarity and gradually increasing, can also be very effective.[8][9]
-
Column Packing: The column should be packed carefully to avoid air bubbles and channels. The "wet slurry" method is generally preferred.
-
Sample Loading: The crude product can be loaded onto the column in two ways: as a concentrated solution in the mobile phase or "dry loaded" by adsorbing it onto a small amount of silica gel. Dry loading is often preferred as it can lead to better resolution.
-
Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected sequentially.
-
Fraction Analysis: Each fraction (or every few fractions) is analyzed by TLC to determine which ones contain the pure product.
-
Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.
Quantitative Data Summary
The following table provides expected outcomes and parameters for the purification of this compound. These values are illustrative and may vary depending on the quality of the crude material and the precise execution of the protocols.
| Parameter | Recrystallization | Column Chromatography |
| Typical Recovery | 60-85% | 70-95% |
| Achievable Purity | >95% | >99% |
| Recommended Solvents | Methanol/Water, Ethyl Acetate/Hexane | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) |
| Key Advantage | Good for bulk purification | High resolution for closely related impurities |
Safety Precautions
Working with chlorinated organic compounds and various solvents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine powders.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. Both recrystallization and silica gel column chromatography are powerful techniques that, when applied correctly, can yield material of high purity. The choice of method, or the combination thereof, will depend on the specific impurity profile of the crude product and the desired final purity. By understanding the principles behind these techniques, researchers can troubleshoot and adapt these protocols to ensure the integrity of their scientific endeavors.
References
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. chemcoplus.co.jp [chemcoplus.co.jp]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. nacalai.com [nacalai.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Methyl 4-chloro-1H-indole-3-carboxylate
Abstract
Methyl 4-chloro-1H-indole-3-carboxylate is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. Its precise and accurate quantification is critical for process monitoring, quality control, and pharmacokinetic studies in drug development. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound. Detailed, validated protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented. The rationale behind method selection, step-by-step procedures, method validation in accordance with ICH guidelines, and troubleshooting advice are discussed to ensure robust and reliable results for researchers, scientists, and drug development professionals.
Introduction and Analytical Strategy
This compound is a halogenated derivative of the indole scaffold, a privileged structure in medicinal chemistry. The presence of the chloro-substituent and the carboxylate ester functional group dictates its physicochemical properties, influencing the choice of analytical methodology.
Physicochemical Properties Overview
| Property | Value | Significance for Analysis |
| Molecular Formula | C₁₀H₈ClNO₂ | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 209.63 g/mol | Used for preparing standard solutions of known concentration. |
| Structure | The indole ring contains a chromophore suitable for UV detection. The overall structure is moderately polar, making it ideal for reversed-phase chromatography. | |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, DMSO. | Dictates the choice of solvents for sample and standard preparation. |
The primary goals for quantifying this analyte are accuracy, precision, sensitivity, and selectivity, especially when dealing with complex matrices such as reaction mixtures or biological fluids. The two most appropriate techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust, widely accessible method ideal for purity assessments, in-process controls, and quantification of the bulk compound where concentration levels are relatively high.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification due to its superior sensitivity and selectivity. It is the preferred method for bioanalytical studies (e.g., plasma, tissue) where the analyte is present at very low concentrations.
The choice between these methods depends on the specific application, required sensitivity, and the complexity of the sample matrix.
General Analytical Workflow
A structured workflow is essential for achieving reproducible and reliable quantitative results. The process involves careful planning, execution, and data interpretation, ensuring the method is fit for its intended purpose.
Caption: General experimental workflow for quantitative analysis.
Method 1: Quantification by HPLC-UV
This method is designed for the routine quantification of this compound in samples such as reaction mixtures or as a pure substance (e.g., for assay determination).
Principle
The analyte is separated from impurities on a reversed-phase C18 column using an isocratic mobile phase. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Quantification is achieved by measuring the absorbance of the analyte at its wavelength of maximum absorbance (λ-max) using a UV detector and comparing the peak area to a calibration curve prepared from certified reference standards.
Detailed Experimental Protocol
A. Reagents and Materials
-
This compound reference standard (>99% purity)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade Formic Acid (FA)
-
0.22 µm Syringe filters (PTFE or Nylon)
B. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV/DAD detector is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for the moderately non-polar indole ring. |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v) | Provides good retention and sharp peak shape. Formic acid controls the pH to ensure the analyte is in a non-ionized state and improves peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection (UV) | 275 nm | This wavelength corresponds to a strong absorbance maximum for the indole chromophore, providing good sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
C. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation:
-
For solid samples: Accurately weigh an appropriate amount of the sample, dissolve it in Methanol, and dilute with the mobile phase to bring the concentration within the calibration range.
-
For liquid samples (e.g., reaction mixture): Dilute a known volume of the sample with the mobile phase to fall within the calibration range.
-
Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulates and prevent column clogging.[1][2]
-
D. System Suitability and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range standard (e.g., 25 µg/mL) for the System Suitability Test (SST).
-
Inject a solvent blank (mobile phase) to ensure no carryover.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the unknown samples.
-
Inject a quality control (QC) standard after every 10-15 sample injections to monitor system performance.
Method Validation
The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its purpose.[3][4][5]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Summary of Typical Validation Results
| Parameter | Specification | Typical Result |
| Specificity | Analyte peak is resolved from impurities/degradants (Resolution > 2).[6] | Baseline resolution achieved from known starting materials and byproducts. |
| Linearity (r²) | ≥ 0.999 | > 0.9995 over the range of 1-100 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery.[6] | 99.1% - 101.5% recovery across three concentration levels. |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability (n=6): 0.8% Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.2 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.7 µg/mL |
| Robustness | No significant change in results with minor variations in method parameters. | Method is robust to minor changes (±5%) in mobile phase composition and column temperature (±2°C). |
Method 2: Quantification by LC-MS/MS
This method is intended for the ultra-sensitive quantification of this compound in complex biological matrices like plasma or serum, where high selectivity is paramount.
Principle
The analyte is first separated from matrix components using reversed-phase liquid chromatography. It then enters a tandem mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[7][8]
Detailed Experimental Protocol
A. Reagents and Materials
-
All reagents from the HPLC method.
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4. (If unavailable, a structurally similar analog can be used).
-
LC-MS grade solvents (Acetonitrile, Methanol, Water).
-
LC-MS grade Formic Acid.
B. Instrumentation and MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) | Provides better resolution and faster run times, compatible with MS. |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Agilent 6495) | Required for sensitive and selective MRM experiments. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are suitable for lower flow rates used in LC-MS, conserving solvent and enhancing sensitivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC-MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is used to effectively elute the analyte while cleaning the column of late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI, Positive | The indole nitrogen is readily protonated. |
| MRM Transitions | Analyte: 210.0 -> 178.0 [M+H]⁺ -> [M+H-CH₃OH]⁺ IS: 214.0 -> 182.0 | Precursor selection is based on the protonated molecule. The product ion results from a characteristic loss of methanol. |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for stable spray and maximum ion generation. |
C. Sample Preparation (Protein Precipitation) This protocol is a common technique for cleaning up plasma samples.[8][9]
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in Methanol).
-
Add 200 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial for injection.
D. Quantification Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the prepared standards. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and corrects for variations in sample preparation and instrument response.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; pH of mobile phase inappropriate. | Ensure mobile phase contains an acid modifier (e.g., 0.1% formic acid). Try a different column with end-capping. |
| Retention Time Drift | Inadequate column equilibration; column temperature fluctuation; pump malfunction. | Ensure the column is fully equilibrated before injection. Use a column oven. Check pump pressure for stability. |
| Low Sensitivity (MS) | Poor ionization; suboptimal MRM parameters; matrix suppression. | Optimize source parameters (temperature, voltage). Perform infusion to find the best precursor/product ions. Improve sample cleanup (e.g., use SPE instead of PP). |
| Ghost Peaks | Sample carryover; contaminated mobile phase or solvent. | Inject a strong solvent blank after a high-concentration sample. Prepare fresh mobile phase. |
Conclusion
Reliable quantification of this compound can be achieved using either HPLC-UV or LC-MS/MS. HPLC-UV is a robust and cost-effective method suitable for high-concentration samples in quality control and process monitoring. For trace-level analysis in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS make it the indispensable choice. The protocols and validation guidelines presented here provide a solid foundation for developing and implementing fit-for-purpose analytical methods in a regulated drug development environment.
References
- 1. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. organomation.com [organomation.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. pharmtech.com [pharmtech.com]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
The Strategic Utility of Methyl 4-chloro-1H-indole-3-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Scaffold of Indole and the Strategic Impact of 4-Chloro Substitution
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and geometric structure allow it to interact with a multitude of biological targets. The strategic functionalization of the indole ring is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
The introduction of a chlorine atom at the 4-position of the indole ring, as in Methyl 4-chloro-1H-indole-3-carboxylate, offers a nuanced yet powerful tool for medicinal chemists. The electron-withdrawing nature of the chlorine atom at this position can significantly influence the reactivity of the indole nucleus, particularly affecting the nucleophilicity of the N-H and the C-3 position. This modulation can be exploited to direct synthetic transformations and to fine-tune the binding affinity of the final compound to its target protein. Furthermore, the 4-chloro substituent can enhance membrane permeability and metabolic stability, crucial parameters in the development of orally bioavailable drugs. This application note provides a comprehensive guide to the synthesis and strategic utilization of this compound as a versatile building block in medicinal chemistry, complete with detailed experimental protocols.
Synthesis of this compound: A Reliable and Scalable Protocol
A robust and scalable synthesis of the title compound is paramount for its widespread application. The Fischer indole synthesis remains a classic and highly effective method for the construction of the indole core.[2][3][4] The following protocol outlines a reliable procedure starting from commercially available (3-chlorophenyl)hydrazine and methyl pyruvate.
Protocol 1: Fischer Indole Synthesis of this compound
Reaction Scheme:
A schematic of the Fischer indole synthesis.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Grade |
| (3-chlorophenyl)hydrazine hydrochloride | C₆H₇ClN₂·HCl | 179.05 | Reagent |
| Methyl pyruvate | C₄H₆O₃ | 102.09 | Reagent |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | Reagent |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | ACS |
| Brine | NaCl | 58.44 | ACS |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ACS |
Experimental Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add polyphosphoric acid (PPA) (100 g). Begin stirring and heat the PPA to 80 °C in an oil bath.
-
Addition of Reactants: In a separate beaker, mix (3-chlorophenyl)hydrazine hydrochloride (17.9 g, 0.1 mol) and methyl pyruvate (10.2 g, 0.1 mol). Slowly and carefully add this mixture to the preheated PPA with vigorous stirring. The addition should be portion-wise to control the initial exotherm.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 80-90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Work-up: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto 500 g of crushed ice with stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a solid.
Expected Yield: 60-70%
Key Synthetic Transformations: Unleashing the Potential of the Building Block
This compound is a versatile intermediate that can undergo a variety of chemical transformations to generate a diverse library of compounds for biological screening. The following protocols detail some of the most common and impactful reactions.
Protocol 2: N-Alkylation of this compound
The N-H of the indole ring is acidic and can be readily deprotonated with a suitable base, followed by reaction with an electrophile to introduce a substituent at the N-1 position.[5] This modification is a common strategy in drug design to modulate solubility, metabolic stability, and receptor binding.
Reaction Scheme:
General workflow for N-alkylation.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Grade |
| This compound | C₁₀H₈ClNO₂ | 209.63 | - |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Reagent |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | Anhydrous |
| Alkyl halide (e.g., Benzyl bromide) | C₇H₇Br | 171.04 | Reagent |
| Saturated ammonium chloride solution | NH₄Cl | 53.49 | ACS |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS |
| Brine | NaCl | 58.44 | ACS |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ACS |
Experimental Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and this compound (2.10 g, 10 mmol).
-
Deprotonation: Add anhydrous DMF (30 mL) to the flask and stir to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise. Stir the suspension at 0 °C for 30 minutes.
-
Alkylation: To the resulting anion, slowly add the alkyl halide (e.g., benzyl bromide, 1.3 mL, 11 mmol) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane).
Expected Yield: 80-95%
Protocol 3: Hydrolysis to 4-chloro-1H-indole-3-carboxylic acid
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group for further modifications, such as amide bond formation, or for its role as a pharmacophore in certain drug classes.[6][7]
Reaction Scheme:
Hydrolysis of the methyl ester.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Grade |
| This compound | C₁₀H₈ClNO₂ | 209.63 | - |
| Lithium hydroxide monohydrate | LiOH·H₂O | 41.96 | ACS |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ACS |
| Deionized water | H₂O | 18.02 | - |
| Hydrochloric acid (1 M) | HCl | 36.46 | ACS |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS |
| Brine | NaCl | 58.44 | ACS |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ACS |
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.10 g, 10 mmol) in a mixture of THF (30 mL) and deionized water (10 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (0.84 g, 20 mmol) to the solution and stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Acidification and Extraction: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Acidify the solution to pH 2-3 with 1 M HCl. The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure 4-chloro-1H-indole-3-carboxylic acid. Alternatively, the product can be extracted with ethyl acetate (3 x 50 mL).
-
Purification (if necessary): If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Expected Yield: >90%
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The 4-chloroindole scaffold is a recurring motif in a variety of biologically active compounds, demonstrating its value in drug discovery.
Antimicrobial and Antibiofilm Activity
Recent studies have highlighted the potential of chloroindoles as effective antimicrobial and antibiofilm agents. For instance, 4-chloroindole has demonstrated significant activity against uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections. It has been shown to inhibit biofilm formation and virulence factor expression in these bacteria. This suggests that derivatives of this compound could be promising starting points for the development of novel antibacterial agents that target bacterial virulence and community behavior.
Anticancer Potential
The indole nucleus is a key component of many anticancer drugs. The substitution pattern on the indole ring plays a crucial role in determining the anticancer activity and the mechanism of action. A study on novel indole-based arylsulfonylhydrazides revealed that a 4-chloro-substituted derivative exhibited promising inhibitory activity against human breast cancer cell lines (MCF-7 and MDA-MB-468) with IC₅₀ values in the low micromolar range.[8] This highlights the potential of this compound as a scaffold for the design and synthesis of new anticancer agents.
Kinase Inhibition
The 4-chloro-3-iodoaniline moiety is a key structural component of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[4][9] While not a direct derivative, the presence of the 4-chloro substitution pattern in a clinically approved kinase inhibitor underscores the importance of this feature for achieving high-affinity binding to kinase targets. The strategic placement of the chloro group can influence the conformation of the molecule and its interactions within the ATP-binding pocket of kinases. This provides a strong rationale for using this compound as a starting point for the synthesis of novel kinase inhibitors.
Conclusion
This compound is a strategically valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the Fischer indole reaction is well-established and scalable. The 4-chloro substituent provides a handle for fine-tuning the electronic and steric properties of the indole scaffold, enabling the synthesis of diverse libraries of compounds with the potential for a wide range of biological activities. The demonstrated antimicrobial and anticancer potential of related 4-chloroindole derivatives, coupled with the precedence of this substitution pattern in approved drugs, makes this compound a compelling starting point for the development of the next generation of therapeutic agents.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. Compound 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxylic acid - Chemdiv [chemdiv.com]
- 9. methyl 2-[(4-chlorophenyl)amino]-1H-indole-3-carboxylate|lookchem [lookchem.com]
Application Note: Strategic Derivatization of Methyl 4-chloro-1H-indole-3-carboxylate for the Development of Novel Bioactive Agents
Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of Methyl 4-chloro-1H-indole-3-carboxylate. We present detailed, field-proven protocols for synthesizing a diverse library of novel indole derivatives by targeting the N1-indole nitrogen and the C3-ester functionality. Furthermore, we outline standardized bioassay protocols for screening these derivatives for potential anticancer and antimicrobial activities, enabling the exploration of structure-activity relationships (SAR) and the identification of promising lead compounds.
Introduction: The Versatility of the Indole Scaffold
The indole ring system is integral to numerous biochemical processes and is a key pharmacophore in drugs targeting a wide array of diseases, including cancer, inflammation, and microbial infections.[2][3][4] this compound serves as an ideal starting material for chemical library synthesis. The electron-withdrawing nature of the chlorine atom at the C4-position can significantly influence the molecule's electronic properties and lipophilicity, which are critical determinants of biological activity.[5][6][7] More importantly, the indole N-H at position 1 and the methyl ester at position 3 are versatile chemical handles that allow for systematic structural modifications.
The central objective of this guide is to explain the causality behind experimental design, providing robust protocols that empower researchers to synthesize novel chemical entities and evaluate their biological potential efficiently.
Part I: Synthetic Derivatization Strategies
The derivatization of the parent scaffold is a systematic approach to probe the chemical space around the core structure. By introducing diverse functional groups at specific positions, we can modulate properties such as potency, selectivity, solubility, and metabolic stability, thereby establishing a clear Structure-Activity Relationship (SAR). Our strategy focuses on the two most reactive and synthetically accessible sites: the N1-nitrogen and the C3-carboxylate.
Logical Workflow for Derivatization
The following diagram outlines the strategic workflow for creating a focused library of compounds from the starting material.
Caption: Synthetic workflow for N1 and C3 derivatization.
Protocol 1: N1-Alkylation of this compound
Rationale: Alkylation of the indole nitrogen is a fundamental modification to explore the impact of steric bulk and electronic properties at this position. The choice of base is critical; sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, leading to clean and efficient alkylation. Potassium carbonate (K2CO3) offers a milder, safer alternative suitable for activated alkyl halides.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Anhydrous Potassium Carbonate (K2CO3)
-
Alkyl Halide (e.g., Benzyl bromide, Propyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes, allowing for complete deprotonation to form the indole anion.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extraction: Dilute the mixture with water and extract the product with EtOAc (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N1-alkylated derivative.
Protocol 2: Synthesis of 4-chloro-1H-indole-3-carboxamides
Rationale: Converting the C3-ester to an amide introduces a hydrogen bond donor/acceptor group and allows for the incorporation of a vast array of chemical functionalities via different amines. This two-step process first involves saponification (hydrolysis) of the ester to the corresponding carboxylic acid, which is then activated by a coupling agent for efficient amide bond formation.
Step 2a: Hydrolysis of the Methyl Ester
Materials:
-
This compound derivative (from Part I or starting material)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the indole ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature or gentle heat (40-50 °C) for 2-6 hours, monitoring by TLC.
-
Once hydrolysis is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.
-
Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2b: Amide Coupling with Primary/Secondary Amines
Rationale: Direct reaction between a carboxylic acid and an amine is slow and requires high temperatures. Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) activate the carboxylic acid to form a highly reactive intermediate that readily couples with an amine at room temperature, minimizing side reactions and preserving sensitive functional groups.[8]
Materials:
-
4-chloro-1H-indole-3-carboxylic acid (from Step 2a)
-
Desired Amine (e.g., Aniline, Piperidine, an amino acid ester) (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the mixture. Causality Note: DIPEA is a non-nucleophilic base that neutralizes the HOBt and any hydrochloride salts of the amine, ensuring the amine is in its free-base form for nucleophilic attack.
-
Cool the mixture to 0 °C and add EDC (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Part II: Bioassay Screening Protocols
Based on extensive literature, indole derivatives frequently exhibit potent anticancer and antimicrobial activities.[5][9][10][11] Therefore, we present standardized protocols for initial screening in these two therapeutic areas.
Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method to assess a compound's effect on cell viability.[9][10] It measures the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity. Indole compounds are known to induce apoptosis and arrest the cell cycle in cancer cells.[1][12]
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Procedure:
-
Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO2 incubator.
-
Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours.
-
Treatment: Prepare stock solutions of the synthesized indole derivatives in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%).
Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Halogenated indoles, such as 4-chloroindole derivatives, are known to be effective antibacterial and antibiofilm agents.[5][7][11][13]
MIC Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Grow a bacterial culture (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the diluted compounds. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).
Data Presentation and Interpretation
Quantitative data from the bioassays should be tabulated for clear comparison and SAR analysis.
Table 1: Hypothetical Anticancer Cytotoxicity Data
| Compound ID | N1-Substituent (R1) | C3-Substituent (R2) | IC50 (µM) vs. MCF-7 Cells |
| SM-1 | -H | -OCH3 | > 100 |
| N1-Bn | -Benzyl | -OCH3 | 45.2 |
| N1-Pr | -Propyl | -OCH3 | 78.5 |
| C3-An | -H | -NH-Phenyl | 15.8 |
| C3-Pip | -H | -N(CH2)5 | 32.1 |
| N1-Bn-C3-An | -Benzyl | -NH-Phenyl | 4.7 |
From this hypothetical data, one could infer that derivatization at both the N1 and C3 positions enhances cytotoxic activity, with the combination of a benzyl group at N1 and an anilide at C3 being the most potent.
Table 2: Hypothetical Antimicrobial MIC Data
| Compound ID | N1-Substituent (R1) | C3-Substituent (R2) | MIC (µg/mL) vs. S. aureus |
| SM-1 | -H | -OCH3 | 256 |
| N1-Bn | -Benzyl | -OCH3 | 128 |
| C3-An | -H | -NH-Phenyl | 64 |
| C3-Pip | -H | -N(CH2)5 | 32 |
| N1-Bn-C3-An | -Benzyl | -NH-Phenyl | 16 |
This data suggests that converting the ester to an amide significantly improves antibacterial activity against S. aureus.
Conclusion
This compound is a highly valuable and versatile starting material for the generation of novel, biologically active compounds. The protocols detailed in this application note provide a robust framework for the synthesis of N1- and C3-substituted derivatives and their subsequent evaluation in primary anticancer and antimicrobial screens. By systematically analyzing the resulting bioassay data, researchers can elucidate critical structure-activity relationships, paving the way for the rational design and development of the next generation of indole-based therapeutics.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 7. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Methyl 4-chloro-1H-indole-3-carboxylate
Introduction: The Versatility of a Halogenated Indole Scaffold
Methyl 4-chloro-1H-indole-3-carboxylate is a halogenated indole derivative that serves as a versatile and valuable building block for the synthesis of complex heterocyclic structures. Its strategic functionalization—a reactive N-H proton, an activatable C4-chloro group for cross-coupling, and an ester at the C3 position—makes it a sought-after intermediate in medicinal chemistry and materials science. The indole core is a privileged scaffold in numerous biologically active compounds, and the presence of the chloro-substituent at the 4-position offers a prime handle for late-stage functionalization, enabling the generation of diverse molecular libraries for drug discovery and development.
This guide provides an in-depth exploration of key synthetic transformations involving this compound. We will delve into detailed protocols for N-alkylation and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The causality behind the choice of reagents, catalysts, and conditions will be explained to provide researchers with a robust framework for experimental design and optimization.
Physicochemical Properties and Safety Considerations
A thorough understanding of the substrate's properties and associated hazards is paramount for safe and successful experimentation.
Table 1: Physicochemical Data for this compound and Related Analogs
| Property | Value (this compound) | Reference Analog & Value |
| Molecular Formula | C₁₀H₈ClNO₂ | Methyl 1H-indole-3-carboxylate: C₁₀H₉NO₂[1] |
| Molecular Weight | 209.63 g/mol | Methyl 1H-indole-3-carboxylate: 175.18 g/mol [1] |
| Appearance | Expected to be an off-white to light yellow solid | Off-white crystalline powder[2] |
| Melting Point | Not explicitly found; likely >150 °C | 4-Chloroindole-3-acetic acid: 179-180 °C[3] |
| Solubility | Soluble in common organic solvents (DMF, DMSO, THF, Dichloromethane, Ethyl Acetate); sparingly soluble in non-polar solvents like hexanes; insoluble in water. | General solubility for indole derivatives. |
Safety & Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene) when handling the compound and associated reagents.[4]
-
Respiratory Protection: Handle the solid compound in a well-ventilated fume hood to avoid inhalation of fine dust. If significant aerosolization is possible, a respirator may be necessary.
-
Chemical Hazards:
-
Halo-indoles: Halogenated aromatic compounds should be treated as potentially toxic and irritant. Avoid skin contact, eye contact, and inhalation.[5]
-
Palladium Catalysts: Palladium catalysts, particularly when finely divided (like Pd/C), can be pyrophoric, especially when dry and exposed to air. Handle under an inert atmosphere (Nitrogen or Argon) whenever possible.[4]
-
Bases: Strong bases like sodium hydride (NaH) are highly reactive with water and protic solvents, releasing flammable hydrogen gas. Handle with extreme care in an inert, anhydrous environment.
-
Solvents: Many solvents used in these reactions (DMF, DMSO, THF) have their own specific hazards. Consult the respective SDS for each solvent before use.
-
-
Waste Disposal: Dispose of all chemical waste, including residual palladium, in appropriately labeled hazardous waste containers according to institutional and local regulations.
Protocol 1: N-Alkylation of the Indole Core
The N-H proton of the indole ring is acidic and can be readily deprotonated by a suitable base, allowing for subsequent alkylation. This is a fundamental step for introducing substituents that can modulate the steric and electronic properties of the final molecule.
Causality of Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, driving the reaction to completion. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures, but may be preferred for substrates with base-sensitive functional groups.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively dissolve the indole substrate and the resulting indolide anion, but do not interfere with the reaction by protonating the anion.[6]
-
Temperature: The deprotonation is typically performed at 0 °C to control the exothermic reaction and any potential side reactions. The subsequent alkylation can then be conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.
References
- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. honrel.com [honrel.com]
- 3. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles [mdpi.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Scale-up Synthesis of Methyl 4-chloro-1H-indole-3-carboxylate
Introduction: The Significance of Methyl 4-chloro-1H-indole-3-carboxylate in Drug Discovery
This compound is a crucial heterocyclic building block in medicinal chemistry and drug development. The indole scaffold is a privileged structure, appearing in a vast array of biologically active compounds, including anti-cancer agents, antivirals, and central nervous system modulators. The specific substitution pattern of this molecule, with a chlorine atom at the 4-position and a methyl carboxylate at the 3-position, offers unique electronic and steric properties that are often exploited by medicinal chemists to fine-tune the pharmacological profile of drug candidates. The development of a robust and scalable synthesis for this intermediate is therefore of paramount importance to facilitate the rapid and cost-effective production of novel therapeutics.
This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a well-established and reliable synthetic strategy: the Fischer indole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol suitable for larger scale production, and discuss critical process parameters, safety considerations, and analytical quality control methods.
Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains one of the most versatile and widely used methods for the preparation of indoles.[1][2][3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[1][5]
For the synthesis of this compound, the logical precursors are (3-chlorophenyl)hydrazine and methyl 2-oxopropanoate (methyl pyruvate). The overall transformation is depicted below:
Figure 1: Overall reaction for the synthesis of this compound via the Fischer indole synthesis.
The selection of the Fischer indole synthesis for scale-up is predicated on several factors:
-
Convergent Synthesis: The two key fragments of the indole ring are brought together in a single, transformative step.
-
Readily Available Starting Materials: (3-chlorophenyl)hydrazine and methyl pyruvate are commercially available and relatively inexpensive.
-
Well-Established Reaction: The mechanism and scope of the Fischer indole synthesis are extensively documented, providing a solid foundation for process optimization and troubleshooting.
A plausible alternative, the Japp-Klingemann reaction, also offers a route to the necessary hydrazone intermediate from a β-keto ester and an aryl diazonium salt.[6][7][8][9][10] However, the Fischer indole synthesis is often more direct for this particular target.
Mechanistic Insights: A Step-by-Step Look at the Fischer Indole Synthesis
A thorough understanding of the reaction mechanism is critical for successful scale-up, as it allows for informed decisions regarding reaction conditions and potential side reactions. The mechanism of the Fischer indole synthesis can be summarized as follows:
Caption: Key stages of the Fischer indole synthesis mechanism.
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of (3-chlorophenyl)hydrazine and methyl pyruvate to form the corresponding hydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer.
-
[11][11]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a concerted, pericyclic[11][11]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular nucleophilic attack of the enamine nitrogen onto the imine carbon leads to the formation of a five-membered ring.
-
Elimination: Finally, the elimination of a molecule of ammonia under the acidic conditions drives the reaction to completion, yielding the stable aromatic indole ring.
Detailed Scale-up Protocol
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |
| (3-chlorophenyl)hydrazine hydrochloride | C₆H₇ClN₂·HCl | 179.05 | 2312-23-4 | Harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause respiratory irritation.[11][12] |
| Methyl 2-oxopropanoate (Methyl pyruvate) | C₄H₆O₃ | 102.09 | 600-22-6 | Flammable liquid and vapor, causes serious eye irritation. |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | 8017-16-1 | Causes severe skin burns and eye damage. |
| Ethanol (denatured) | C₂H₅OH | 46.07 | 64-17-5 | Highly flammable liquid and vapor, causes serious eye irritation. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, may cause drowsiness or dizziness, toxic to aquatic life with long lasting effects. |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Not classified as hazardous. |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Not classified as hazardous. |
Equipment
-
Large, jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Addition funnel.
-
Large Buchner funnel and filter flask.
-
Rotary evaporator.
-
Recrystallization vessels.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat).
Experimental Procedure
Step 1: Reaction Setup and Hydrazone Formation
-
In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and reflux condenser, charge (3-chlorophenyl)hydrazine hydrochloride (1.0 eq).
-
Add ethanol (5-10 volumes relative to the hydrazine) to the reactor and begin stirring to form a slurry.
-
Slowly add methyl 2-oxopropanoate (1.05 eq) to the slurry via an addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 30 °C.
-
Once the addition is complete, stir the mixture at ambient temperature for 1-2 hours to ensure complete formation of the hydrazone. The progress of the reaction can be monitored by TLC or LC-MS.
Step 2: Fischer Indole Cyclization
-
To the reactor containing the hydrazone slurry, slowly and carefully add polyphosphoric acid (PPA) (5-10 wt eq) in portions. Caution: The addition of PPA is exothermic and will cause the ethanol to boil. Ensure adequate cooling and a well-vented fume hood.
-
After the addition of PPA is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. The reaction mixture will become a thick, viscous slurry.
-
Monitor the reaction for completion by TLC or LC-MS.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to approximately 50-60 °C.
-
Slowly and carefully quench the reaction by adding the mixture to a separate vessel containing a large volume of crushed ice and water with vigorous stirring. Caution: This is a highly exothermic process.
-
The crude product will precipitate as a solid. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
Further wash the filter cake with a cold, non-polar solvent such as hexanes to remove non-polar impurities.
-
Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Step 4: Purification
-
The crude this compound can be purified by recrystallization. A suitable solvent system is typically a mixture of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum.
Process Optimization and Scale-up Considerations
-
Temperature Control: Maintaining a consistent temperature during the PPA addition and the cyclization step is crucial for controlling the reaction rate and minimizing the formation of byproducts. The use of a jacketed reactor is highly recommended for efficient heat transfer.
-
Reagent Addition: Slow and controlled addition of methyl pyruvate and PPA is essential for managing the exotherms and ensuring a safe reaction.
-
Stirring: Efficient stirring is critical, especially during the cyclization step when the reaction mixture becomes viscous. A powerful overhead stirrer is necessary to ensure homogeneity.
-
Quenching: The quenching of PPA is highly exothermic and requires careful execution to avoid uncontrolled boiling and potential splashing of acidic material.
-
Purification: For very high purity requirements, a second recrystallization or column chromatography may be necessary. However, for many applications, a single recrystallization is sufficient.
Analytical Quality Control
To ensure the identity, purity, and quality of the final product, a comprehensive analytical testing plan should be implemented.
| Analytical Technique | Parameter Measured | Expected Results |
| ¹H NMR | Chemical structure and proton environment | Spectral data consistent with the structure of this compound. A published ¹H-NMR spectrum in DMSO-d₆ shows peaks at δ = 3.76 (s, 3H), 7.13 – 7.26 (m, 2H), 7.46 (dd, 1H), 8.13 (d, 1H), 12.18 (s, 1H).[13] |
| ¹³C NMR | Carbon skeleton | Spectral data consistent with the structure of this compound. A published ¹³C-NMR spectrum in DMSO-d₆ shows peaks at δ = 51.8, 107.8, 112.4, 123.3, 123.6, 124.1, 125.8, 135.0, 139.3, 164.4.[13] |
| LC-MS | Purity and molecular weight | A single major peak with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| HPLC | Purity | Purity of ≥98% is typically achievable with this protocol. A reversed-phase HPLC method with UV detection is suitable.[14] |
| Melting Point | Physical property and purity indicator | A sharp melting point range consistent with a pure compound. |
| FT-IR | Functional groups | Characteristic absorption bands for N-H, C=O (ester), and C-Cl bonds. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
Fume Hood: All operations involving volatile, corrosive, or toxic reagents must be performed in a certified chemical fume hood.
-
(3-chlorophenyl)hydrazine hydrochloride: This reagent is harmful and an irritant. Avoid inhalation, ingestion, and skin/eye contact.[11][12]
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and reacts exothermically with water. Handle with extreme care and avoid contact with skin and eyes.
-
Flammable Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The Fischer indole synthesis provides a robust and scalable route to this compound, a valuable intermediate in drug discovery. By carefully controlling reaction parameters, implementing appropriate safety measures, and utilizing comprehensive analytical techniques, researchers and drug development professionals can confidently produce this key building block in high yield and purity. The detailed protocol and insights provided in this application note are intended to serve as a practical guide for the successful scale-up of this important synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. 3-Chlorophenylhydrazine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. mdpi.com [mdpi.com]
- 14. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-chloro-1H-indole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-chloro-1H-indole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important indole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your reaction yields and product purity.
Overview of Synthetic Strategies
The synthesis of this compound typically employs classical indole ring-forming reactions. The two most common and versatile methods are the Fischer Indole Synthesis and a route commencing with the Japp-Klingemann reaction to generate a key hydrazone intermediate. Both pathways are robust but can be prone to specific side reactions and yield issues that require careful control of reaction parameters.
dot
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable steps for resolution.
Low or No Product Yield
Q1: I'm observing very low or no formation of my desired indole product. What are the likely causes in a Fischer Indole Synthesis?
A1: Low yields in the Fischer Indole Synthesis are a frequent challenge.[1] Several factors can contribute to this issue:
-
Poor Quality of Starting Materials: Ensure the purity of your 4-chlorophenylhydrazine and methyl pyruvate. Impurities can lead to unwanted side reactions and inhibit the catalyst.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2][3] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be effective.[2][4] The optimal catalyst often needs to be determined empirically for this specific substrate.
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the reaction forward.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Inefficient Cyclization: The key[5][5]-sigmatropic rearrangement and subsequent cyclization can be inefficient.[2] Ensure the reaction is conducted under anhydrous conditions, as water can interfere with the acid catalyst and intermediates.
Q2: My Japp-Klingemann reaction to form the hydrazone intermediate is sluggish and gives a low yield. How can I improve this step?
A2: The Japp-Klingemann reaction is sensitive to several parameters:
-
pH Control: The coupling of the diazonium salt with the β-ketoester is pH-dependent. The reaction is typically carried out in a buffered solution (e.g., sodium acetate) to maintain a mildly acidic to neutral pH. If the pH is too low, the coupling is slow; if it's too high, the diazonium salt can decompose.
-
Temperature: Diazonium salts are often unstable at elevated temperatures. The diazotization of 4-chloroaniline and the subsequent coupling reaction should be performed at low temperatures (typically 0-5 °C) to prevent decomposition.
-
Purity of the Diazonium Salt: Ensure the diazotization of 4-chloroaniline is complete before proceeding with the coupling reaction. The presence of unreacted aniline can lead to side products.
Formation of Impurities and Side Products
Q3: My TLC analysis shows multiple spots in addition to my product. What are the common side products and how can I minimize their formation?
A3: The formation of side products is a common issue, particularly in the Fischer Indole Synthesis.
-
Regioisomers: If an unsymmetrical ketone is used in the Fischer indole synthesis, two regioisomeric indoles can be formed.[1] While methyl pyruvate is symmetrical in the relevant positions for this synthesis, impurities in starting materials could potentially lead to other indole byproducts.
-
Aniline Derivatives: Cleavage of the N-N bond in the hydrazone intermediate can occur under harsh acidic conditions, leading to the formation of 4-chloroaniline as a byproduct.
-
Tar/Polymer Formation: This is often a result of excessively high temperatures or prolonged reaction times in the presence of a strong acid catalyst.[4]
Solutions to Minimize Side Products:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Use TLC to monitor the reaction and stop it once the starting material is consumed and before significant product degradation occurs.
-
Choice of Acid Catalyst: Sometimes, using a milder Lewis acid (e.g., ZnCl₂) can reduce tar formation compared to strong Brønsted acids like sulfuric acid.[4]
-
Purification of Starting Materials: Ensure the purity of your starting materials to avoid introducing contaminants that could lead to side reactions.
Purification Challenges
Q4: I'm having difficulty purifying my crude this compound. What are the recommended purification methods?
A4: Purification of indole derivatives can be challenging due to their polarity and potential for degradation on silica gel.
-
Column Chromatography: This is the most common method for purifying indole derivatives.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a small amount of a more polar solvent like methanol can be added to the mobile phase.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method.
-
Solvent Systems: Common solvent systems for recrystallizing indole esters include ethanol/water, ethyl acetate/hexanes, or toluene.
-
TLC Visualization: Indole derivatives are often UV-active and can be visualized under a UV lamp (254 nm).[5] Staining with a p-anisaldehyde or potassium permanganate solution can also be used for visualization.
Frequently Asked Questions (FAQs)
Q5: What is the role of the acid catalyst in the Fischer Indole Synthesis?
A5: The acid catalyst plays a crucial role in several steps of the Fischer Indole Synthesis mechanism.[2] It protonates the hydrazone, facilitating its tautomerization to the enamine intermediate.[2] The acid then catalyzes the key[5][5]-sigmatropic rearrangement and the final cyclization and elimination of ammonia to form the aromatic indole ring.[2]
Q6: Can I use a different ester of pyruvic acid, for example, ethyl pyruvate?
A6: Yes, it is generally possible to use other alkyl esters of pyruvic acid. The choice of ester will affect the final product, yielding the corresponding alkyl 4-chloro-1H-indole-3-carboxylate. The reaction conditions may need minor optimization for different esters.
Q7: How can I confirm the identity and purity of my final product?
A7: The structure and purity of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the N-H and C=O stretches.
-
Melting Point: A sharp melting point is an indicator of high purity for a solid compound.
Detailed Experimental Protocol: Fischer Indole Synthesis
This protocol provides a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization.
dot
Caption: Experimental workflow for the Fischer Indole Synthesis.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Methyl pyruvate
-
Glacial acetic acid (or another suitable acid catalyst like ZnCl₂)
-
Ethanol
-
Sodium acetate (if using the hydrochloride salt of the hydrazine)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in ethanol.
-
To this solution, add methyl pyruvate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting materials.
-
The hydrazone may precipitate from the solution. If so, it can be filtered, washed with cold ethanol, and dried. Alternatively, the solvent can be removed under reduced pressure.
-
-
Indole Formation (Cyclization):
-
Place the crude hydrazone in a round-bottom flask.
-
Add a suitable acid catalyst. For example, use glacial acetic acid as the solvent and catalyst and heat the mixture to reflux (around 118 °C). Alternatively, a Lewis acid like zinc chloride (0.5 to 1 equivalent) in a high-boiling solvent like toluene can be used, with heating.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction time can vary from a few hours to overnight depending on the catalyst and temperature.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using acetic acid, carefully pour the reaction mixture into ice-cold water. The product may precipitate as a solid.
-
If a solid precipitates, collect it by filtration, wash thoroughly with water, and dry.
-
If the product remains in solution, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Reactant Ratio | 1:1 to 1:1.1 (Hydrazine:Pyruvate) | A slight excess of the pyruvate can help drive the hydrazone formation to completion. |
| Acid Catalyst | Catalytic to stoichiometric amounts | The optimal amount depends on the chosen acid and reaction conditions. |
| Reaction Temperature | 80-120 °C | Sufficient thermal energy is required for the[5][5]-sigmatropic rearrangement. |
| Reaction Time | 2-24 hours | Monitor by TLC to avoid product degradation from prolonged heating. |
References
Technical Support Center: Synthesis of Chlorinated Indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of chlorinated indoles. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the common challenges encountered during the chlorination of indole scaffolds. As specialists in synthetic organic chemistry, we understand that while the introduction of a chlorine atom to the indole ring is a critical transformation in the synthesis of many biologically active compounds, it is often accompanied by a host of side reactions that can complicate product isolation and reduce yields.
This resource is structured in a practical, question-and-answer format to directly address the specific issues you may face in the laboratory. We will delve into the causality behind these challenges, offering field-proven insights and detailed protocols to help you navigate the complexities of indole chlorination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Over-chlorination: "My reaction is producing di- and tri-chlorinated indoles. How can I achieve mono-chlorination?"
A1: The Challenge of Over-chlorination
Over-chlorination is a frequent side reaction when the reactivity of the chlorinating agent is not adequately controlled or when the reaction is allowed to proceed for too long. The indole ring is electron-rich, and once the first chlorine atom is introduced, the ring can still be sufficiently activated for subsequent chlorination, leading to a mixture of products.[1]
Causality:
-
Excessive Reagent: Using more than one equivalent of the chlorinating agent is the most common cause.
-
High Reactivity of Chlorinating Agent: Reagents like sulfuryl chloride (SO₂Cl₂) can be more aggressive than N-Chlorosuccinimide (NCS), leading to multiple chlorinations.[2]
-
Prolonged Reaction Time: Allowing the reaction to stir for longer than necessary can lead to the slow formation of polychlorinated species.
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your chlorinating agent. Start with one equivalent and monitor the reaction closely by TLC or LC-MS.
-
Choice of Reagent: For milder chlorination, NCS is often preferred over sulfuryl chloride.[2]
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to maintain a low instantaneous concentration of the reagent.
-
Solvent Effects: The choice of solvent can influence reactivity. Less polar solvents can sometimes temper the reactivity of the chlorinating agent.
Experimental Protocol: Selective Mono-chlorination of Indole at C3 using NCS
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve N-Chlorosuccinimide (NCS) (1.0 - 1.1 eq) in the same solvent and add it dropwise to the indole solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.
Regioselectivity Issues: "I'm getting a mixture of 2-chloro and 3-chloroindoles. How can I control the position of chlorination?"
A2: Controlling Regioselectivity
The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position.[3] However, under certain conditions or with specific substitution patterns, chlorination at the C2 position can occur, leading to isomeric mixtures.
Causality:
-
Steric Hindrance at C3: If the C3 position is blocked by a bulky substituent, electrophilic attack may be directed to the C2 position.
-
Directing Groups: The presence of a directing group on the indole nitrogen can steer the chlorination to the C2 position.[4]
-
Reaction Mechanism: The choice of chlorinating agent and catalyst can influence the reaction pathway and, consequently, the regioselectivity.
Troubleshooting and Control Strategies:
-
For C3-Chlorination (the electronically favored product):
-
For C2-Chlorination:
-
Employ a directing group strategy. The use of a removable pyrimidyl group on the indole nitrogen has been shown to effectively direct chlorination to the C2 position with a copper catalyst.[4]
-
Experimental Protocol: Copper-Mediated C2-Chlorination of N-Pyrimidyl Indole [4]
-
Substrate Preparation: Synthesize the N-(2-pyrimidyl)indole by reacting indole with 2-chloropyrimidine.
-
Reaction Setup: In a sealed tube, combine the N-(2-pyrimidyl)indole (1.0 eq), Cu(OAc)₂ (2.0 eq), and CuCl₂ (2.0 eq) in 1,2-dichloroethane (DCE).
-
Heating: Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography to isolate the 2-chloro-N-(2-pyrimidyl)indole.
-
Deprotection: The pyrimidyl group can be removed under appropriate conditions to yield the free 2-chloroindole.
Table 1: Regioselectivity of Indole Chlorination with Different Reagents
| Chlorinating Agent | Position | Conditions | Key Observations | Reference |
| N-Chlorosuccinimide | C3 | DCM or THF, 0 °C to rt | Generally high selectivity for the C3 position. | |
| Sulfuryl Chloride | C3 | Ether or DCM, 0 °C | Can lead to over-chlorination if not carefully controlled. | [2] |
| CuCl₂/Cu(OAc)₂ | C2 | N-pyrimidyl directing group, DCE, 100 °C | Excellent regioselectivity for the C2 position. | |
| TsCl/Cu(OAc)₂ | C2 | N-pyrimidyl directing group, DCE, 100 °C | Provides C2-chlorinated indoles with a catalytic amount of copper. | [6] |
Product Instability and Degradation: "My chlorinated indole is decomposing during purification. What can I do?"
A3: The Challenge of Chloroindole Instability
Chlorinated indoles, particularly those with electron-donating groups, can be sensitive to acidic conditions, air, and light, leading to degradation, polymerization, or dimerization.[7] This is a common issue during silica gel chromatography.
Causality:
-
Acidic Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition of sensitive chlorinated indoles.[8]
-
Oxidation: Exposure to air and light can lead to the formation of colored impurities through oxidative processes.
-
Dimerization/Polymerization: Under acidic conditions, the electron-rich indole nucleus can act as a nucleophile, attacking another protonated indole molecule, leading to dimerization and polymerization.[9]
Troubleshooting and Stabilization Strategies:
-
Deactivation of Silica Gel: Neutralize the acidic sites on silica gel by pre-treating it with a base like triethylamine (TEA).[10][11]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or florisil.[12]
-
Inert Atmosphere: Perform chromatography under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Rapid Purification: Do not let the compound sit on the column for extended periods.
Experimental Protocol: Deactivation of Silica Gel with Triethylamine [10][13]
-
Prepare the Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pack the Column: Pack the column with the silica gel slurry as you normally would.
-
Pre-elution with TEA: Prepare a solution of your eluent containing 1-3% triethylamine.
-
Flush the Column: Flush the packed column with 1-2 column volumes of the triethylamine-containing eluent. Discard the eluent that passes through.
-
Equilibration: Flush the column with another 1-2 column volumes of your regular eluent (without triethylamine) to remove the excess base.
-
Loading and Elution: Your column is now deactivated and ready for loading your sample and running the chromatography.
Workflow for Purification of Acid-Sensitive Chlorinated Indoles
Caption: Purification workflow for acid-sensitive chloroindoles.
Dimerization/Polymerization: "I'm observing a significant amount of high molecular weight byproducts."
A4: Understanding and Preventing Oligomerization
The formation of dimers and higher-order oligomers is a common side reaction, especially under acidic conditions.[9] The highly nucleophilic C3 position of one indole molecule can attack the protonated C2 or C3 position of another, initiating a chain reaction.
Causality:
-
Acidic Conditions: The presence of Brønsted or Lewis acids can protonate the indole ring, making it susceptible to nucleophilic attack by another indole molecule.[5]
-
High Concentration: Higher concentrations of the indole starting material can increase the likelihood of intermolecular reactions.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of polymerization.
Troubleshooting and Prevention:
-
Minimize Acidity: Use non-acidic chlorinating agents like NCS. If an acid catalyst is necessary, use the mildest possible acid at the lowest effective concentration.
-
Dilute Conditions: Run the reaction at a lower concentration to disfavor intermolecular side reactions.
-
Low Temperature: Perform the reaction at a low temperature to slow down the rate of polymerization.
-
Protecting Groups: If dimerization is a persistent issue, consider protecting the indole nitrogen with a group that can be easily removed later.
Mechanistic Insight: Acid-Catalyzed Dimerization of Indole
Caption: Acid-catalyzed dimerization of indole.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 6. Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Methyl 4-chloro-1H-indole-3-carboxylate
A Guide to Stability, Degradation, and Experimental Best Practices
Welcome to the technical support guide for Methyl 4-chloro-1H-indole-3-carboxylate. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that researchers, scientists, and drug development professionals encounter when working with this indole derivative. This guide moves beyond simple protocols to explain the underlying chemistry of the molecule's degradation, empowering you to design robust experiments, troubleshoot unexpected results, and ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to directly address the practical issues you may face during your experiments.
Q1: What are the primary degradation pathways I should be aware of for this compound?
Understanding the inherent reactivity of your molecule is the first step toward preventing its degradation. For this compound, there are two principal pathways of concern: hydrolysis of the methyl ester and oxidation of the electron-rich indole ring.
-
Hydrolysis: The methyl ester at the C3 position is susceptible to hydrolysis, particularly under basic (alkaline) conditions, but it can also occur under strongly acidic conditions over time.[1][2] This reaction cleaves the ester bond, yielding 4-chloro-1H-indole-3-carboxylic acid and methanol. This is often the most common degradation product observed during workup procedures or in improperly buffered solutions.
-
Oxidation: The indole nucleus is electron-rich, making it prone to oxidation.[3][4] Atmospheric oxygen, peroxide contaminants in solvents, or the presence of oxidizing agents can lead to the formation of various byproducts. Oxidation typically occurs at the C2 and C3 positions of the indole ring, potentially forming oxindole or other hydroxylated derivatives.[5][6][7] This process can be accelerated by exposure to light and the presence of certain metal ions.
-
Photodegradation: Indole-containing compounds can be sensitive to light, particularly UV radiation.[8] Exposure can lead to complex radical-mediated degradation pathways, resulting in discoloration of the sample (e.g., turning pink or brown) and the formation of a complex mixture of impurities.
Caption: Key degradation routes for this compound.
Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a stock solution. What could they be, and how can I prevent this?
Symptom: The purity of your compound, as determined by chromatographic analysis, appears to decrease over time, with the emergence of new peaks.
Causality: This is a classic sign of compound degradation in solution. The new peaks almost certainly correspond to the degradation products discussed in Q1. The primary culprits are often the solvent choice, storage conditions, or pH of the solution.
Troubleshooting & Prevention:
-
Solvent Choice & Preparation:
-
Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents to minimize contaminants that could catalyze degradation.
-
Check for Peroxides: Ethereal solvents like THF and dioxane can form explosive peroxides upon storage, which are also potent oxidizing agents. Test for peroxides before use.
-
Degas Solvents: For long-term storage of solutions, using degassed solvents (e.g., by sparging with nitrogen or argon) can minimize oxidative degradation.
-
-
Storage Conditions:
-
Protect from Light: Store both the solid compound and its solutions in amber vials to protect them from light.[8] For highly sensitive experiments, wrapping vials in aluminum foil provides additional protection.
-
Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow the rate of all chemical degradation pathways. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.
-
Inert Atmosphere: For maximum stability of the solid compound, store it under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
Data Interpretation:
The table below summarizes the most likely degradation products you might observe. Use this as a guide for interpreting your mass spectrometry data.
| Potential Degradant | Formation Pathway | Mass Change from Parent | Common Analytical Observation |
| 4-chloro-1H-indole-3-carboxylic acid | Hydrolysis | -14.02 Da (loss of CH₂) | A more polar peak (earlier retention time) in reverse-phase HPLC. |
| Hydroxylated derivative | Oxidation | +15.99 Da (addition of O) | Appearance of one or more peaks, often with slightly different polarity. |
| Oxindole derivative | Oxidation | +15.99 Da (addition of O) | Isomeric with the hydroxylated derivative, may have a distinct retention time. |
Q3: My reaction yield is significantly lower than expected when using this indole as a starting material. Could the compound be degrading under my reaction conditions?
Symptom: A synthetic reaction using this compound as a reactant results in low yields, significant byproduct formation, or recovery of unreacted starting material alongside a complex mixture.
Causality: Yes, this is highly probable. The stability of the indole ring and the ester functional group are highly dependent on the reaction environment. Incompatible reagents or conditions can degrade the starting material before it has a chance to react as intended.
Experimental Considerations to Avoid Degradation:
-
pH Sensitivity:
-
Strongly Basic Conditions: Reagents like sodium hydroxide, potassium hydroxide, or even strong organic bases can rapidly hydrolyze the methyl ester. If your reaction requires a base, consider using a non-nucleophilic, hindered base (e.g., DBU) or a milder inorganic base (e.g., K₂CO₃, Cs₂CO₃) and running the reaction at the lowest effective temperature.
-
Strongly Acidic Conditions: While the ester is more stable to acid than base, prolonged exposure to strong acids (e.g., refluxing in concentrated HCl) can still cause hydrolysis. Furthermore, the indole ring itself can be sensitive to strong acids.[9]
-
-
Oxidizing Agents: Avoid using strong, non-selective oxidizing agents unless the desired transformation involves the oxidation of the indole ring. The electron-rich indole nucleus is easily oxidized and will compete with other functional groups in your molecule.[3][10]
-
Temperature and Reaction Time: High temperatures and long reaction times increase the likelihood of all degradation pathways. Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as it reaches completion.
Experimental Protocols & Workflows
To provide a framework for reliable and reproducible results, we have outlined a standard protocol for conducting a forced degradation study. Such studies are critical in drug development for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12]
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound under various conditions to identify potential degradation products and pathways.[13][14]
Caption: A systematic workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile/water (50:50).
-
Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.
-
Acidic: Add an equal volume of 0.1 M HCl.
-
Basic: Add an equal volume of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Photolytic: Use a quartz or UV-transparent vial and expose it to a controlled UV light source. Keep a control vial wrapped in foil at the same temperature.
-
Thermal: (Optional) Incubate a vial at a high temperature (e.g., 80°C) in the dark.
-
Control: Keep one vial at room temperature, protected from light.
-
-
Incubation: Place the vials under the specified conditions (e.g., 60°C for acid/base, room temperature for oxidative/photolytic).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Sample Preparation for Analysis:
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl), respectively.
-
Dilute all samples to a suitable final concentration (e.g., 10 µg/mL) with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with both Diode Array Detection (DAD) for spectral analysis and Mass Spectrometry (MS) for mass identification.[10][15]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify the m/z of any new peaks to propose the structures of the degradation products.
References
- 1. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity of indole derivatives towards oxygenated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization
Welcome to the technical support center for indole functionalization. The indole scaffold is a privileged structure in medicinal chemistry, and its selective modification is crucial for drug discovery and development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions. Here, we provide field-proven insights and evidence-based protocols to troubleshoot common challenges, moving beyond simple step-by-step instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the functionalization of indoles.
Q1: How can I control regioselectivity between the C2 and C3 positions in my indole functionalization?
Controlling regioselectivity is a central challenge. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction mechanism.[3]
-
Inherent Reactivity: For classical electrophilic aromatic substitutions (e.g., Friedel-Crafts), the C3 position is electronically favored due to its higher nucleophilicity.[3][4]
-
Steric Hindrance: If the C3 position is blocked by a substituent, reactions will typically occur at C2.
-
N-Protecting Groups: The choice of protecting group on the indole nitrogen is critical. Large, sterically demanding groups can direct functionalization to the C2 position. Conversely, specific directing groups can steer reactions to otherwise inaccessible positions like C4 or C7.[5][6][7][8] For example, an N-(2-pyridyl)sulfonyl group is known to direct C2-alkenylation.[3][6]
-
Catalyst and Ligand System: In transition-metal-catalyzed C-H functionalization, the ligand plays a pivotal role. Different ligands can switch the regioselectivity-determining step, allowing for selective C2 or C3 functionalization.[9][10] For instance, in some palladium-catalyzed alkenylations, switching the solvent system from DMF/DMSO to dioxane/AcOH can shift the selectivity from C3 to C2.[3]
-
Base Selection: In palladium-catalyzed arylations of free (NH)-indoles, the choice of a magnesium base can favor C3-arylation over the more common C2-arylation.[11]
Q2: My reaction shows significant substrate decomposition. What are the likely causes and solutions?
Indoles can be sensitive to strongly acidic or oxidative conditions.
-
Acid Sensitivity: Strong Brønsted or Lewis acids, often used in Fischer indole synthesis or Friedel-Crafts reactions, can cause polymerization or degradation.[12] Consider using milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or organocatalysts.[4][13]
-
Oxidative Instability: Many C-H functionalization reactions use stoichiometric oxidants (e.g., Cu(OAc)₂, AgOAc).[6] If the reaction is sluggish, prolonged exposure to the oxidant at high temperatures can degrade the indole ring. Ensure your reaction is under an inert atmosphere and minimize reaction time by optimizing catalyst loading and temperature.
-
Protecting Group Strategy: Electron-withdrawing protecting groups (e.g., sulfonyl groups) can stabilize the indole ring against oxidation but also decrease its nucleophilicity.[14] Conversely, N-H indoles can be more susceptible to certain degradation pathways.
Q3: I'm observing N-functionalization instead of the desired C-functionalization. How can I prevent this?
The indole N-H proton is acidic and can react with bases and electrophiles.
-
Protect the Nitrogen: The most straightforward solution is to install a protecting group on the indole nitrogen. Common choices include Boc, SEM, benzyl (Bn), or sulfonyl groups.[14][15][16] The choice will depend on the desired electronic effect and downstream deprotection conditions.[14][17]
-
Choice of Base: In reactions with unprotected indoles, the choice of base is crucial. A strong base (e.g., NaH) will readily deprotonate the nitrogen, forming the indolide anion, which is highly nucleophilic and favors N-functionalization. Using a weaker, non-coordinating base (e.g., K₂CO₃, CsOAc) can often favor C-H functionalization pathways.[11][18]
-
Metal Counterion: The metal counterion of the base can also influence the N vs. C selectivity.
Q4: My transition metal catalyst appears inactive or the reaction is sluggish. What should I check?
Catalyst deactivation is a frequent problem in cross-coupling reactions.[19]
-
Atmosphere Control: Ensure strict inert atmosphere conditions (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) or Rh(I) catalyst species.
-
Reagent Purity: Impurities in substrates, solvents, or bases can act as catalyst poisons.[19] For example, sulfur-containing functional groups can poison palladium catalysts.
-
Ligand Degradation: Phosphine ligands can be sensitive to air and temperature. Ensure they are handled under inert conditions.
-
Formation of Inactive Species: The catalyst can aggregate into inactive nanoparticles or form stable, off-cycle complexes.[20][21][22] This can sometimes be observed as a color change (e.g., formation of palladium black). Adjusting the ligand-to-metal ratio or adding specific additives can sometimes mitigate this.[23]
-
Product Inhibition: The reaction product itself can sometimes coordinate to the metal center more strongly than the starting materials, leading to catalyst inhibition.[20]
In-Depth Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed C-H Arylation of Indoles
Palladium-catalyzed direct C-H arylation is a powerful tool, but achieving high yields can be challenging. Low yields often stem from a combination of catalyst deactivation and competing side reactions.[11][18]
Causality Analysis
A key side reaction is the homocoupling of the aryl halide to form a biphenyl byproduct. Mechanistic studies suggest this pathway is often bimolecular with respect to the aryl-palladium intermediate.[11][18] Therefore, conditions that favor the desired cross-coupling over this side reaction are essential. Catalyst deactivation via reduction to Pd(0) black is another major contributor to low conversion.[21]
Troubleshooting Workflow
The following diagram outlines a systematic approach to optimizing the reaction.
Caption: Systematic workflow for troubleshooting low yields.
Step-by-Step Optimization Protocol
-
Evaluate the Base: The base is not just a stoichiometric reagent; it is involved in the C-H activation step (concerted metalation-deprotonation).[3]
-
Initial Choice: Carbonates (K₂CO₃, Cs₂CO₃) and carboxylates (CsOAc, KOAc) are common starting points.[18][24] CsOAc is often effective but can be expensive.
-
Troubleshooting: If yields are low, screen different bases. For N-substituted indoles, CsOAc is often a robust choice.[11][18] For free (NH)-indoles, consider magnesium bases like MgO for altering regioselectivity.[11] Ensure the base is finely powdered and anhydrous.
-
-
Screen Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Common Ligands: Bulky, electron-rich phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) are frequently used.[24][25]
-
Troubleshooting: If the reaction is failing, the ligand may be suboptimal. A simple PPh₃ may be sufficient, but more complex Buchwald-type ligands can dramatically improve yields by promoting reductive elimination and preventing catalyst dimerization.[25]
-
-
Adjust Catalyst Loading and Reaction Time: Counterintuitively, lowering the catalyst loading can sometimes increase the yield.
-
The Rationale: High local concentrations of the Pd-Ar intermediate can favor the bimolecular biphenyl formation side-reaction.[11][18]
-
Protocol: Try decreasing the catalyst loading from 5 mol% to 1 mol% or even 0.5 mol%.[18] To compensate for the slower reaction rate, increase the reaction time accordingly and monitor by TLC or LC-MS.[18]
-
-
Vary Solvent and Temperature:
-
Solvents: Anhydrous polar aprotic solvents like DMA, DMF, or dioxane are typical choices as they effectively dissolve the catalyst and reagents.[11][24]
-
Temperature: Reactions are often run at high temperatures (110-150 °C) to facilitate C-H activation.[11][24] However, high temperatures can also accelerate catalyst decomposition. If you observe the formation of Pd black, consider running the reaction at a lower temperature for a longer duration.
-
Data Summary: Typical C2-Arylation Conditions
| Parameter | Recommended Conditions | Rationale / Comment |
| Catalyst | Pd(OAc)₂ (0.5 - 5 mol%) | Pre-catalyst, forms active Pd(0) in situ.[18][24] |
| Ligand | PPh₃, SPhos, or other biarylphosphines (1-2 eq. to Pd) | Stabilizes Pd, promotes key steps.[18][24] |
| Base | CsOAc or K₂CO₃ (2.0 eq.) | Crucial for the C-H activation/deprotonation step.[11][18][24] |
| Solvent | Anhydrous DMA or Toluene | High boiling point, good solubility for reagents.[18][24] |
| Temperature | 110 - 150 °C | Required for C-H activation but can cause degradation.[11][18] |
| Atmosphere | Argon or Nitrogen | Prevents oxidation of the catalyst and ligands.[24] |
Guide 2: Poor Regioselectivity in Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing a carbonyl group onto the indole ring. While typically C3-selective, mixtures of C2-acylated, N-acylated, and di-acylated products can form under suboptimal conditions.[4]
Causality Analysis
The reaction proceeds via an electrophilic aromatic substitution mechanism. The C3 position is the kinetically and thermodynamically favored site for attack due to the superior stabilization of the resulting cationic intermediate (Wheland intermediate). However, the choice of Lewis acid, solvent, and temperature can influence this selectivity. Strong Lewis acids can coordinate to the indole nitrogen, altering the electronic properties of the ring.
Decision Pathway for Optimizing Selectivity
Caption: Decision tree for improving Friedel-Crafts acylation selectivity.
Step-by-Step Optimization Protocol
-
Address N-Acylation: If significant N-acylation is observed on a free (NH)-indole, the most effective solution is to protect the nitrogen. An electron-withdrawing group like Boc or Tosyl will deactivate the nitrogen towards acylation and can be easily removed later.[14]
-
Select the Right Lewis Acid: Conventional Friedel-Crafts reactions often use stoichiometric AlCl₃.[13] This is a very strong Lewis acid that can lead to side reactions and substrate degradation.
-
Milder Alternatives: Catalytic amounts of milder Lewis acids like Yb(OTf)₃, Sc(OTf)₃, or In(OTf)₃ can be highly effective and selective for C3-acylation.[4]
-
Organocatalysis: For a metal-free alternative, nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been shown to effectively catalyze the C3-acylation of indoles.[4] This approach avoids the harsh conditions associated with strong Lewis acids.
-
-
Control the Temperature: Acylation reactions are often exothermic.
-
Kinetic Control: Running the reaction at lower temperatures (e.g., 0 °C or below) favors the kinetically preferred C3 product and minimizes side reactions, including potential migration of the acyl group.
-
Protocol: Prepare the complex of the acyl chloride and Lewis acid at low temperature before slowly adding the indole substrate solution to maintain temperature control.
-
-
Solvent Choice: The solvent can influence the activity of the Lewis acid and the solubility of the intermediates.
-
Common Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
-
Consideration: Highly polar, coordinating solvents (like acetonitrile) can complex with the Lewis acid, reducing its activity.
-
By systematically addressing these key reaction parameters, researchers can overcome common obstacles in indole functionalization, leading to higher yields, improved selectivity, and more reliable synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jiaolei.group [jiaolei.group]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Regioselectivity in Indole Synthesis
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their synthetic routes. Here, we dissect common issues, explain the underlying mechanistic principles, and provide actionable troubleshooting strategies to help you achieve your desired indole regioisomer.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I favor the formation of one over the other?
A1: The regiochemical outcome of the Fischer indole synthesis is primarily dictated by the direction of the acid-catalyzed enamine formation and the subsequent[1][1]-sigmatropic rearrangement. The key is to control which α-carbon of the ketone attacks the phenylhydrazine.
Underlying Causality: The reaction proceeds through a phenylhydrazone intermediate, which then tautomerizes to an enamine. The subsequent[1][1]-sigmatropic rearrangement is the regioselectivity-determining step. The stability of the transition state for this rearrangement dictates the major product. Factors influencing this include sterics and electronics of the substituents on the ketone.[2][3][4]
Troubleshooting Strategies:
-
Steric Hindrance: A bulkier substituent on one side of the ketone will generally disfavor enamine formation on that side, thus directing the cyclization to the less hindered position.
-
Electronic Effects: Electron-withdrawing groups on the phenylhydrazine can destabilize the transition state leading to one regioisomer.[2][3] Conversely, electron-donating groups on the phenylhydrazine ring can increase the rate of the reaction.[5]
-
Choice of Acid Catalyst: While Brønsted acids (e.g., HCl, H₂SO₄, PPA) are common, Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can alter the regioselectivity by coordinating differently with the hydrazone intermediate.[4] In some cases, switching from a protic acid to a Lewis acid can improve yields for substrates that are problematic with protic acids.[6]
Experimental Protocol: Optimizing Regioselectivity with a Lewis Acid Catalyst
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted phenylhydrazine (1.0 equiv) and the unsymmetrical ketone (1.1 equiv) in anhydrous toluene.
-
Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) (1.2 equiv) portion-wise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Q2: I am struggling with unpredictable regioselectivity in my Bischler-Möhlau indole synthesis. What factors control the final substitution pattern?
A2: The Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is notorious for its potential for poor regioselectivity. [7][8] The reaction can proceed through different mechanistic pathways, leading to mixtures of products.[9][10]
Underlying Causality: The reaction involves the initial formation of an α-anilino ketone. The subsequent cyclization and aromatization can be complex. One proposed pathway involves an electrophilic cyclization, while another suggests a rearrangement may occur.[9][10] The specific conditions and substrates can influence which pathway predominates. Harsh reaction conditions often contribute to the lack of selectivity.[7]
Troubleshooting Strategies:
-
Milder Reaction Conditions: Recent advancements have shown that using milder conditions can improve both yield and regioselectivity. This includes the use of specific catalysts and microwave irradiation.[7][8]
-
Catalyst Choice: The use of lithium bromide as a catalyst has been shown to promote milder reaction conditions.
-
Microwave Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with improved selectivity.
Data Presentation: Effect of Conditions on Bischler-Möhlau Selectivity
| Condition | Catalyst | Temperature | Regioisomeric Ratio (A:B) | Reference |
| Traditional | None (excess aniline) | High (reflux) | Often poor/unpredictable | [7] |
| Modified | LiBr | 80-100 °C | Improved | [8] |
| Microwave | None | 150 °C (microwave) | Often improved | [7] |
Q3: In my Larock indole synthesis with an unsymmetrical alkyne, I'm getting a mixture of 2,3-disubstituted indoles. How can I control the regioselectivity?
A3: The regioselectivity of the Larock indole synthesis, a palladium-catalyzed heteroannulation, is determined during the migratory insertion of the alkyne into the aryl-palladium bond. [11] Both steric and electronic factors of the alkyne substituents play a crucial role.
Underlying Causality: The generally accepted mechanism involves the syn-insertion of the alkyne into the aryl-palladium bond. It was initially thought that the less sterically demanding group of the alkyne would be positioned adjacent to the aryl group. However, Larock and others have shown that the larger, more sterically hindering group is often placed next to the palladium, and the smaller group is adjacent to the aryl ring.[11] Electronic effects can also have a significant influence; electron-withdrawing groups on one of the alkyne's aryl substituents tend to favor the formation of indoles with that substituted phenyl group at the 2-position.[12]
Troubleshooting Strategies:
-
Ligand Selection: The choice of ligand on the palladium catalyst can influence the regioselectivity. Ferrocene-functionalized N-heterocyclic carbene (NHC)-palladium complexes have been shown to provide good yields and high regioselectivity.[13]
-
Substituent Effects: As a predictive tool, consider the electronic nature of your alkyne substituents. A strong electron-withdrawing group will likely direct that substituent to the C2 position of the indole.[12]
-
Functional Groups as Directing Groups: While some functional groups at the homopropargylic position have shown low to moderate directing effects, this can be a strategy to explore for specific substrates.[14][15]
Visualization: Regioselectivity in Larock Indole Synthesis
Caption: Controlling regioselectivity in the Larock indole synthesis.
Q4: How can I achieve regioselectivity in C-H functionalization of an already formed indole ring, for instance, at the C4 position?
A4: Achieving regioselective C-H functionalization on the indole core, especially at positions other than the electronically favored C3, is a significant challenge. The use of directing groups is a powerful strategy to overcome this.
Underlying Causality: The indole nucleus has inherent reactivity patterns, with the C3 position being the most nucleophilic and prone to electrophilic substitution. To functionalize other positions like C2, C4, C5, C6, or C7, a directing group is typically installed on the indole nitrogen (N1). This group contains a Lewis basic atom that can coordinate to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its activation.[1][16][17]
Troubleshooting Strategies & Methodologies:
-
C4-Functionalization using an Aldehyde Directing Group: An aldehyde group at the N1 position can effectively direct ruthenium catalysts to achieve C4-alkenylation.[1] This is advantageous as the aldehyde can be easily removed or further transformed.
-
C7 vs. C2 Borylation Control: The size of a heterocyclic directing group on N1 can control the site of borylation. Six-membered directing groups (like pyridine) tend to favor C2 borylation, while five-membered rings (like thiazole) can direct borylation to the C7 position.[16]
-
Solvent-Controlled Arylation: In some systems, the solvent can play a critical role in determining regioselectivity. For instance, in a copper-catalyzed arylation of N-P(O)tBu₂ protected indoles, THF can favor C3 arylation, while toluene can promote a domino process leading to C2 arylation.[18]
Experimental Workflow: Directing Group Strategy for C4-Arylation
Caption: Workflow for regioselective C-H functionalization using a directing group.
Q5: My Nenitzescu indole synthesis is giving a complex mixture of products. How can reaction conditions be tuned to improve the outcome?
A5: The Nenitzescu reaction, which condenses an enamine and a quinone, can indeed be sensitive to reaction conditions, leading to various products besides the desired 5-hydroxyindole. [19][20]
Underlying Causality: The reaction proceeds via a Michael addition, followed by a nucleophilic attack and elimination.[20] The choice of solvent and catalyst can significantly impact the reaction pathway and the stability of intermediates.
Troubleshooting Strategies:
-
Solvent Polarity: The reaction generally performs better in highly polar solvents.[20]
-
Lewis Acid Catalysis: The use of Lewis acids, such as zinc halides (ZnCl₂, ZnBr₂, ZnI₂), can promote the formation of the 5-hydroxyindole. Interestingly, the halide counterion can influence the regioselectivity.[19]
-
Atroposelective Synthesis: For creating axially chiral indoles, chiral Lewis acid catalysts, like a Jacobsen-type chromium(III)-salen complex, can be employed to achieve high enantiomeric excess.[21]
Q6: I am observing poor regioselectivity in a Hemetsberger indole synthesis. What are the key factors to consider?
A6: The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. [22][23] While it can provide good yields, controlling regioselectivity with substituted aryl groups can be challenging.
Underlying Causality: The exact mechanism is not fully elucidated but is thought to proceed through a nitrene intermediate.[22][23] For meta-substituted aryl starting materials, the electronic and steric nature of the substituent influences the position of cyclization, often leading to a mixture of 5- and 7-substituted indoles, with the 5-regioisomer often being slightly favored.[24]
Troubleshooting Strategies:
-
Substrate Modification: The regioselectivity is largely substrate-controlled. If possible, modifying the electronic properties of the substituent on the aromatic ring could influence the cyclization preference.
-
Solvent Effects: The thermolysis is often carried out in a high-boiling solvent like xylene. While solvent effects on regioselectivity are not extensively documented for this specific reaction, it is a variable that can be screened.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes [jstage.jst.go.jp]
- 15. tandfonline.com [tandfonline.com]
- 16. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]
- 17. Regioselective Functionalization of Indoles using Directing Group Strategy : An Efficient Transition Metal Catalysis [etd.iisc.ac.in]
- 18. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 21. Atroposelective Nenitzescu Indole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 23. Hemetsberger_indole_synthesis [chemeurope.com]
- 24. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Halogenated Indole Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during the purification of halogenated indole esters. The indole core is a privileged structure in medicinal chemistry, and the addition of halogens can profoundly influence a molecule's physicochemical properties and bioactivity.[1][2] However, these modifications also introduce significant purification hurdles. This document consolidates field-proven advice, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format. Each issue is broken down into potential causes and actionable solutions, grounded in the chemical principles governing indole behavior.
Problem 1: Significant Product Degradation during Silica Gel Column Chromatography
Question: "I'm purifying my 5-bromoindole-3-carboxylate via column chromatography, but I'm seeing significant streaking on TLC, and my final yield is very low. My NMR shows new, unidentifiable peaks. What's happening?"
Potential Causes:
-
Acid Sensitivity: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5). The indole nucleus, particularly when activated by electron-donating groups, is susceptible to acid-catalyzed polymerization or degradation on this stationary phase.[3]
-
Dehalogenation: Depending on the halogen and its position, some halogenated indoles can be unstable.[4] Prolonged contact with silica gel, especially in the presence of certain solvents (like methanol, which can contain trace acid), may facilitate dehalogenation or other side reactions.
-
Oxidation: Indoles can be sensitive to air oxidation, which can be exacerbated by the high surface area of silica gel and prolonged run times. This often results in the formation of colored impurities.[5]
Recommended Solutions:
-
Deactivate the Stationary Phase: The most reliable solution is to neutralize the acidic silica gel.
-
Protocol: Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane). Add 1-2% triethylamine (Et₃N) or ammonia solution relative to the volume of the solvent. Mix thoroughly, pack the column as usual, and equilibrate with the mobile phase containing a small amount (0.1-0.5%) of the same base. This neutralizes acidic sites and significantly improves the recovery of sensitive compounds.
-
-
Switch to an Alternative Stationary Phase: If degradation persists, consider using a less acidic support.
-
Alumina (Neutral or Basic): Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds. However, be aware that compound-alumina interactions can be different, so solvent system screening is necessary.
-
Reverse-Phase Chromatography: For highly polar indoles, reverse-phase (C18) flash chromatography is a powerful option. It avoids the acidity issues of silica and separates compounds based on different principles (hydrophobicity).
-
-
Minimize Contact Time: Work efficiently. Do not let the loaded column sit for extended periods before eluting. Use a slightly more polar solvent system than initially planned to speed up elution, even if it means a slight sacrifice in resolution from less-problematic impurities.
Problem 2: Poor Separation of Positional Isomers
Question: "My halogenation reaction produced a mixture of 4-chloro and 6-chloroindole esters. They are almost inseparable on my standard ethyl acetate/hexane TLC and column."
Potential Causes:
-
Similar Polarity: Positional isomers often have very similar polarities, making them difficult to resolve using standard adsorption chromatography. The subtle differences in their dipole moments may not be sufficient for effective separation with common solvent systems.[1]
-
Sub-optimal Solvent System: The selectivity of the separation (α value) is highly dependent on the mobile phase. A simple binary system like ethyl acetate/hexane may not provide the necessary selectivity.
Recommended Solutions:
-
Optimize the Mobile Phase: Introduce solvents that can engage in different types of intermolecular interactions.
-
Add Dichloromethane (DCM) or Chloroform: These solvents can offer different selectivity for halogenated compounds compared to ethyl acetate. A ternary system like Hexane/DCM/Ethyl Acetate can often resolve isomers that co-elute in binary systems.[6]
-
Use Toluene: Replacing hexane with toluene can introduce π-π stacking interactions, which can be highly effective for separating aromatic isomers.
-
Consider Ether: Diethyl ether or MTBE can provide different selectivity compared to ethyl acetate due to steric and hydrogen bonding differences.
-
-
Employ High-Performance Liquid Chromatography (HPLC): For high-value materials or when flash chromatography fails, preparative HPLC is the method of choice.
-
Normal-Phase HPLC: A highly specific normal-phase system can be developed to quantify and separate positional isomers effectively.[7]
-
Reverse-Phase HPLC: Often provides excellent resolution for aromatic isomers. Standard mobile phases are acetonitrile/water or methanol/water, sometimes with a TFA or formic acid modifier (if the compound is stable).[1]
-
-
Attempt Recrystallization: If the product is a solid and one isomer is dominant, recrystallization can be a highly effective and scalable purification method.[8] Careful screening of solvents is required.
| Solvent System Component | Interaction Type | Potential Benefit for Isomer Separation |
| Toluene | π-π Stacking | Differentiates isomers based on subtle electronic differences in the aromatic system. |
| Dichloromethane | Dipole-Dipole | Offers different selectivity for polar functional groups compared to esters like EtOAc. |
| Diethyl Ether / MTBE | H-Bond Acceptor | Can provide unique selectivity due to steric bulk and H-bonding potential. |
| Acetonitrile (in RP-HPLC) | Dipole-Dipole | Excellent solvent for reverse-phase, often providing sharp peaks and good resolution. |
Problem 3: Product is Insoluble or "Oils Out" During Recrystallization
Question: "My crude halogenated indole ester is a solid, but I can't find a good recrystallization solvent. It's either completely soluble or not soluble at all. When I try a solvent/anti-solvent system, it just crashes out as an oil."
Potential Causes:
-
"Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming crystals, the solute separates as a liquid phase.
-
High Polarity or Rigidity: The introduction of a halogen and an ester group to the rigid indole core can lead to challenging solubility profiles, making it difficult to find a solvent where solubility changes appropriately with temperature.
-
Persistent Impurities: The presence of impurities can inhibit crystal lattice formation, promoting oiling out.
Recommended Solutions:
-
Systematic Solvent Screening:
-
Single Solvents: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane). Place a small amount of crude material in a test tube, add a small volume of solvent, and heat to boiling. If it dissolves, cool slowly to see if crystals form. The ideal solvent dissolves the compound when hot but not when cold.
-
Solvent/Anti-Solvent Pairs: If no single solvent works, use a binary system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., DCM or Acetone) at room temperature. Then, slowly add a "poor" solvent (anti-solvent, e.g., Hexane or Pentane) dropwise until the solution becomes persistently cloudy. Heat gently until the solution is clear again, then allow it to cool slowly.
-
-
How to Combat "Oiling Out":
-
Lower the Cooling Temperature: Ensure the solution cools to a temperature well below the compound's melting point before significant precipitation occurs.
-
Use More Dilute Solutions: Oiling out is more common in highly concentrated solutions. Use more of the "good" solvent before adding the anti-solvent.
-
Slow Down the Process: After heating to re-dissolve, allow the flask to cool to room temperature very slowly (e.g., by placing it in a warm water bath that cools overnight). Do not place it directly in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: Why are halogenated indoles often more challenging to purify than their non-halogenated analogs?
The challenges stem from a combination of factors introduced by the halogen atom:
-
Altered Electronics and Reactivity: Halogens are electron-withdrawing via induction but can be electron-donating via resonance. This alters the electron density of the indole ring, potentially increasing its susceptibility to degradation or side reactions under certain conditions.[2] For instance, some 3-haloindoles are noted to be unstable and must be used immediately after preparation.[3]
-
Increased Molecular Weight and Lipophilicity: This often leads to lower solubility in common polar solvents and higher retention times in reverse-phase chromatography, sometimes requiring stronger, less ideal organic solvents for elution.
-
Isomer Formation: Direct halogenation of an indole ring can often lead to a mixture of positional isomers, which, as discussed, can be very difficult to separate due to their similar physical properties.[1][9]
Q2: What is the best first-pass strategy for purifying a novel halogenated indole ester?
A systematic approach is crucial. The following workflow provides a robust starting point for any new compound.
Caption: Purification strategy decision tree for novel halogenated indole esters.
Workflow Protocol:
-
Initial Analysis: Always begin by analyzing your crude reaction mixture with TLC (using a few different solvent systems) and LC-MS. This tells you the approximate purity, the number of impurities, and their relative polarity.
-
Assess Physical State: If the crude product is a solid and appears to be >90% pure by initial analysis, recrystallization is the most efficient and scalable first choice.[8]
-
Default to Chromatography: If the product is an oil, or if initial analysis shows a complex mixture of impurities with similar polarities, proceed directly to column chromatography.
-
Choose the Right Column: As a default, always use neutralized silica gel (see Problem 1) to avoid potential degradation. This is a low-risk, high-reward precaution.
-
Final Purity Check: After any purification step, confirm the purity and structure using appropriate analytical techniques like NMR, LC-MS, and GC-MS.[][11]
Q3: How can I assess the stability of my halogenated indole ester before investing in large-scale purification?
Conducting small-scale forced degradation studies is an invaluable practice adopted from the pharmaceutical industry.[12][13] These studies help you understand your molecule's liabilities before you encounter problems on a larger scale.
Protocol: Small-Scale Stability Assessment
-
Prepare Stock Solution: Dissolve a small amount (5-10 mg) of your crude, semi-purified compound in a suitable solvent (e.g., acetonitrile or methanol) to make a stock solution of known concentration.
-
Set Up Stress Conditions: Aliquot the stock solution into several HPLC vials and expose them to different conditions for a set period (e.g., 24 hours):
-
Acidic: Add a small amount of 0.1 M HCl.
-
Basic: Add a small amount of 0.1 M NaOH.
-
Oxidative: Add a small amount of 3% H₂O₂.
-
Thermal: Keep a vial at an elevated temperature (e.g., 60 °C).
-
Control: Keep one vial at room temperature, protected from light.
-
-
Analyze: After the set time, neutralize the acidic and basic samples and analyze all vials by LC-MS.
-
Interpret Results: Compare the chromatograms of the stressed samples to the control. This will quickly reveal if your compound is sensitive to acid, base, or oxidation, allowing you to proactively choose purification and storage conditions (e.g., avoiding acidic modifiers in HPLC, storing under argon).[13][14]
References
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Assay and purity evaluation of 5-chlorooxindole by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles [mdpi.com]
- 11. aber.apacsci.com [aber.apacsci.com]
- 12. scispace.com [scispace.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 4-chloro-1H-indole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-chloro-1H-indole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Introduction: The Synthetic Strategy
The most reliable and widely adopted route for synthesizing 4-substituted indole-3-carboxylates is a two-step sequence involving the Japp-Klingemann reaction followed by the Fischer indole synthesis.[1][2] This strategy offers high modularity and is generally effective for a range of substituted anilines.
-
Japp-Klingemann Reaction: This reaction constructs the key hydrazone intermediate. It begins with the diazotization of a substituted aniline (in our case, 4-chloroaniline). The resulting diazonium salt is then coupled with a β-ketoester. For our target molecule, a suitable choice is methyl 2-chloroacetoacetate or a related precursor that, after coupling and subsequent hydrolysis/decarboxylation of an auxiliary group, yields the required phenylhydrazone of methyl pyruvate.[1][3]
-
Fischer Indole Synthesis: The formed hydrazone is then cyclized under acidic conditions. This classic reaction proceeds through a[4][4]-sigmatropic rearrangement to form the indole ring system.[5][6] The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric or polyphosphoric acid (PPA) to Lewis acids like zinc chloride (ZnCl₂).[6]
This guide will address potential pitfalls in both stages of this synthesis, as well as in the final purification.
Overall Synthetic Workflow
Caption: Workflow for this compound Synthesis.
Troubleshooting Guide & FAQs
This section is formatted to address specific problems you may encounter.
Part 1: Japp-Klingemann Reaction Issues
Question 1: My diazotization of 4-chloroaniline seems inefficient, and I see a lot of dark-colored byproducts. What's going wrong?
Answer: This is a classic issue of diazonium salt instability. Aryl diazonium salts are notoriously unstable at elevated temperatures. The formation of dark, often tarry, byproducts is typically due to decomposition and unwanted side reactions, such as phenol formation or radical coupling.
-
Causality: The diazotization reaction is highly exothermic. If the temperature rises above 5-10 °C, the diazonium salt begins to rapidly decompose. The electron-withdrawing nature of the chlorine atom on the ring provides some stability compared to electron-donated systems, but rigorous temperature control is still non-negotiable.
-
Solutions:
-
Strict Temperature Control: Ensure your reaction flask is immersed in an ice-salt bath to maintain a temperature between 0 and 5 °C throughout the addition of sodium nitrite.
-
Slow Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of 4-chloroaniline. This prevents localized heat spikes.
-
Use Immediately: Do not store the diazonium salt solution. Proceed immediately to the coupling step with the β-ketoester.
-
Question 2: The yield of my hydrazone is very low after coupling the diazonium salt with the β-ketoester. How can I improve this?
Answer: Low yields in the Japp-Klingemann coupling step often point to issues with pH, inefficient coupling, or competing reactions.
-
Causality & Solutions:
-
pH Control is Critical: The coupling reaction requires a specific pH range, typically mildly acidic to neutral or slightly basic, to facilitate the reaction between the electrophilic diazonium salt and the enolate of the β-ketoester. If the solution is too acidic, the concentration of the reactive enolate will be too low. If it's too basic, the diazonium salt can convert to a non-reactive diazotate species. A buffered system or careful addition of a base like sodium acetate is often used.[7]
-
Ensure Enolate Formation: The β-ketoester must be deprotonated to form the nucleophilic enolate. The reaction is typically run in the presence of a base like sodium hydroxide or sodium acetate to ensure a sufficient concentration of the enolate for the coupling to occur.
-
Side Reactions: If the temperature is not kept low (ideally below 10 °C), self-coupling of the diazonium salt can occur. Furthermore, ensure your 4-chloroaniline starting material is pure, as impurities can lead to a complex mixture of undesired diazonium species.
-
Part 2: Fischer Indole Synthesis Issues
Question 3: My Fischer cyclization fails completely or gives a very low yield of the indole. What are the most common reasons for this?
Answer: Failure in the Fischer indole synthesis is a frequent and frustrating problem. The success of this reaction hinges on the crucial acid-catalyzed[4][4]-sigmatropic rearrangement, which can be sensitive to both electronic effects and reaction conditions.[8][9]
-
Causality & Solutions:
-
Inappropriate Acid Catalyst: The choice of acid is the most critical parameter. A weak acid may not be sufficient to promote the necessary tautomerization and rearrangement. Conversely, an overly strong acid or excessively high temperatures can lead to decomposition (sulfonation or charring).[10]
-
Electron-Withdrawing Groups (EWGs): The chloro group on the phenyl ring is an EWG, which deactivates the aromatic ring and can make the key rearrangement step more difficult.[9] Therefore, stronger acidic conditions are often required compared to syntheses with electron-donating groups.
-
-
N-N Bond Cleavage: A major competing pathway is the acid-catalyzed cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[8][11] This is particularly problematic if the intermediate iminyl carbocation is stabilized. This leads back to aniline derivatives and other fragments instead of the desired indole.
-
Temperature and Reaction Time: These must be optimized. Insufficient heat will result in an incomplete reaction. Excessive heat can promote decomposition and side reactions. A typical starting point is 80-100 °C, with monitoring by TLC.
-
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low yield in Fischer cyclization.
Table 1: Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst | Type | Typical Conditions | Comments |
| Polyphosphoric Acid (PPA) | Brønsted | 80-120 °C, neat | Excellent dehydrating agent, often gives good yields but workup can be difficult.[5] |
| Zinc Chloride (ZnCl₂) | Lewis | 120-180 °C, often neat or in a high-boiling solvent | Very common and effective, particularly for deactivated systems.[6] |
| Sulfuric Acid (H₂SO₄) | Brønsted | Often in EtOH or AcOH, reflux | Strong acid; risk of sulfonation and charring at high temperatures.[10] |
| p-Toluenesulfonic Acid (pTSA) | Brønsted | Reflux in Toluene (with Dean-Stark) | Milder option, useful for sensitive substrates. |
| Boron Trifluoride (BF₃) | Lewis | In AcOH or Et₂O | Can be effective but requires handling of gaseous or volatile reagents.[6] |
Part 3: Workup and Purification
Question 4: My final product is difficult to purify. Column chromatography gives streaky spots and poor separation. What can I do?
Answer: Purification issues with indole derivatives are common, often due to their moderate polarity and potential for hydrogen bonding.[12]
-
Causality & Solutions:
-
Acidic/Basic Impurities: Residual acid catalyst or basic byproducts (like aniline derivatives from N-N cleavage) can cause streaking on silica gel.
-
Solution: Perform a thorough aqueous workup before chromatography. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove acid, followed by a wash with dilute HCl if basic impurities are suspected, and finally with brine.
-
-
Inappropriate Solvent System: The polarity of your eluent system may not be optimal.
-
Solution: Systematically screen solvent systems using TLC. A common starting point for indole esters is a mixture of hexanes and ethyl acetate. If streaking persists, adding a small amount (0.5-1%) of triethylamine (TEA) to the eluent can help by deactivating acidic sites on the silica gel. Conversely, if acidic impurities are the issue, a small amount of acetic acid can sometimes improve separation.
-
-
Product Instability: While this compound is generally stable, some indole derivatives can be sensitive to prolonged exposure to silica gel.
-
Solution: Use a faster purification method like a flash chromatography system and avoid letting the column run dry or sit for extended periods.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Part A: Preparation of the Hydrazone via Japp-Klingemann Reaction
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloroaniline (10.0 g, 78.4 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
While stirring vigorously, add a solution of sodium nitrite (5.7 g, 82.6 mmol) in water (20 mL) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir for an additional 20 minutes at 0-5 °C. The resulting clear solution of 4-chlorobenzenediazonium chloride is used immediately in the next step.
-
-
Coupling:
-
In a separate 1 L beaker, dissolve methyl 2-chloroacetoacetate (11.8 g, 78.4 mmol) and sodium acetate (32 g, 390 mmol) in ethanol (200 mL) and water (200 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the β-ketoester solution with vigorous stirring over 30 minutes.
-
A yellow-orange precipitate of the hydrazone should form.
-
Continue stirring for 2 hours, allowing the mixture to slowly warm to room temperature.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.
-
Part B: Fischer Indole Synthesis
-
Cyclization:
-
Place the dried hydrazone from the previous step into a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).
-
Heat the mixture with stirring in an oil bath at 100-110 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
The reaction mixture will become dark and viscous.
-
-
Workup and Purification:
-
Allow the reaction to cool to about 60-70 °C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous slurry carefully with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.
-
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. METHYL 1-(4-CHLOROBENZYL)-1H-INDOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest – Oriental Journal of Chemistry [orientjchem.org]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Stability issues of Methyl 4-chloro-1H-indole-3-carboxylate in solution
Welcome to the technical support guide for Methyl 4-chloro-1H-indole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Core Stability Challenges
This compound is a valuable building block in medicinal chemistry. However, like many indole derivatives, its chemical stability in solution can be a significant hurdle. The primary liabilities of this molecule stem from two key structural features: the methyl ester at the 3-position and the electron-rich indole ring. These features make the compound susceptible to several degradation pathways, which can be triggered by common experimental conditions.
This guide will address the most frequently encountered stability issues, provide in-depth explanations of the underlying chemical mechanisms, and offer validated protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two most significant degradation pathways are hydrolysis of the methyl ester and oxidation of the indole ring. The ester is particularly sensitive to basic conditions, while the indole ring is susceptible to oxidation from dissolved oxygen, reactive oxygen species (ROS) in cell culture media, or certain reagents.[1][2] Photodegradation upon exposure to light can also be a concern for indole-containing compounds.[2]
Q2: What are the ideal storage conditions for stock solutions of this compound?
A2: To maximize the shelf-life of your stock solutions, we recommend the following:
-
Solvent: Use a high-purity, anhydrous, and aprotic solvent such as DMSO or DMF.
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage.
-
Light Protection: Store vials wrapped in aluminum foil or in amber-colored vials to protect the compound from light.[2]
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize exposure to oxygen.
Q3: In which common laboratory solvents is this compound soluble?
A3: While specific quantitative solubility data is not extensively published, indole-3-carboxylates are generally soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol.[3] Solubility in aqueous buffers is typically low and stock solutions are usually prepared in DMSO before further dilution in aqueous media for biological assays. Always perform a visual check for precipitation when diluting into aqueous buffers.
Q4: I'm observing variable results in my cell-based assay. Could compound instability be the cause?
A4: Absolutely. Inconsistent results in biological assays are a classic symptom of compound instability.[1] Degradation of the compound over the course of an experiment will lead to a decrease in the effective concentration, resulting in poor reproducibility and an underestimation of the compound's true potency. It is crucial to assess the compound's stability in your specific assay medium and under your experimental conditions (e.g., temperature, incubation time).[1]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis of a Freshly Prepared Solution
-
Symptom: Your chromatogram shows the main peak for this compound, but also one or more smaller, unexpected peaks.
-
Potential Causes & Solutions:
-
Impurity in Starting Material:
-
Action: Always check the certificate of analysis (CoA) for the purity of your solid compound. If possible, confirm the identity and purity of the starting material by an independent method (e.g., NMR, elemental analysis).
-
-
Degradation During Dissolution or Analysis:
-
Acidic Mobile Phase: The indole ring can be sensitive to strongly acidic conditions.[2] Protonation, primarily at the C3-position, can catalyze degradation.
-
Troubleshooting Step: If using an acidic mobile phase (e.g., with formic acid or TFA), try a method with a neutral or mildly acidic pH. Prepare a sample in a neutral solvent (e.g., acetonitrile/water) and inject it immediately to see if the impurity profile changes.
-
-
On-Column Degradation: The stationary phase of the HPLC column, especially if it has exposed silica sites, can sometimes catalyze the degradation of sensitive compounds.
-
Troubleshooting Step: Try a different type of column (e.g., one with end-capping or a different stationary phase chemistry).
-
-
-
Issue 2: Loss of Compound Over Time in Aqueous Buffer or Cell Culture Medium
-
Symptom: When you re-analyze your working solution after a few hours of incubation, the peak area for the parent compound has significantly decreased, and new peaks have appeared.
-
Potential Causes & Solutions:
-
Ester Hydrolysis: This is the most likely cause, especially in media with a pH > 7. The ester is hydrolyzed to the corresponding carboxylic acid. Studies on related indole-3-acetic acid esters show that measurable hydrolysis can occur in just a few hours at pH 9 or above.[4][5][6][7]
-
Troubleshooting Step: Measure the pH of your assay buffer or medium. If it is neutral to basic, perform a time-course stability study. Analyze the sample by LC-MS at t=0 and at several subsequent time points (e.g., 1, 4, 8, 24 hours) to monitor for the appearance of the carboxylic acid metabolite.
-
Mitigation: If hydrolysis is confirmed, consider buffering your medium to a slightly acidic pH if your assay can tolerate it. Alternatively, prepare fresh solutions immediately before use and minimize incubation times.
-
-
Oxidative Degradation: The electron-rich indole ring is susceptible to oxidation, which can be accelerated by components in cell culture media.[1][2]
-
Troubleshooting Step: Prepare the solution in degassed buffer. If working with cell-free systems, consider adding an antioxidant like glutathione, if it doesn't interfere with your assay.
-
Mitigation: Minimize the exposure of your solutions to air. Use sealed vials and prepare fresh dilutions as needed.
-
-
Issue 3: Poor Reproducibility in High-Throughput Screening (HTS)
-
Symptom: IC50 or EC50 values for the compound vary significantly between different plates or on different days.
-
Potential Causes & Solutions:
-
Compound Instability in Assay Buffer: As discussed in Issue 2, hydrolysis or oxidation can lead to a time-dependent decrease in the active compound concentration.
-
Troubleshooting Step: Perform a stability assessment of the compound in the final assay buffer under the exact screening conditions (temperature, plate type, etc.). This is a critical pre-screening validation step. The workflow for this is detailed in the "Experimental Protocols" section below.
-
-
Precipitation: The compound may be precipitating out of solution upon dilution from a DMSO stock into the aqueous assay buffer, especially at higher concentrations.
-
Troubleshooting Step: Visually inspect the wells of your assay plate for any signs of precipitation. You can also centrifuge a sample of your highest concentration working solution and analyze the supernatant by HPLC to see if the concentration has decreased.
-
Mitigation: Determine the kinetic solubility of your compound in the assay buffer. If precipitation is an issue, you may need to lower the top concentration of your dose-response curve or add a solubilizing agent (e.g., a non-ionic surfactant like Tween-20), provided it does not interfere with the assay.[8]
-
-
Visualizing the Troubleshooting Process
The following flowchart provides a systematic workflow for diagnosing and addressing compound instability issues.
Caption: A step-by-step workflow for troubleshooting compound instability.
Data Summary Table
The following table summarizes the key stability liabilities and recommended mitigation strategies.
| Stability Concern | Potential Cause | Key Influencing Factors | Recommended Mitigation Strategy |
| Hydrolysis | Cleavage of the methyl ester to form the carboxylic acid. | High pH (>7.0), elevated temperature, prolonged incubation in aqueous media.[4][5][6][7] | Use freshly prepared solutions, minimize incubation times, buffer assay medium to pH < 7.0 if possible. |
| Oxidation | Reaction at the electron-rich indole ring. | Dissolved oxygen, reactive oxygen species (ROS) in cell culture, presence of oxidizing agents.[2] | Use degassed solvents/buffers, store solutions under inert gas (Ar/N₂), avoid unnecessary exposure to air. |
| Photodegradation | Degradation upon exposure to UV or ambient light. | Light intensity and wavelength, duration of exposure. | Store solid compound and solutions protected from light (amber vials, foil wrap).[2] |
| Precipitation | Poor solubility in aqueous assay buffers. | High compound concentration, buffer composition, temperature. | Determine kinetic solubility, reduce top concentration, consider adding a non-interfering solubilizing agent. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for systematically identifying the potential degradation pathways of your compound.[9] This involves exposing the compound to stress conditions more severe than those it would typically encounter.
Objective: To identify the major degradation products and understand the compound's liabilities.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Thermal Stress: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose a vial of the stock solution to a photostability chamber or a UV lamp (e.g., 254 nm).
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). A time-course study with multiple time points is recommended.
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV or LC-MS method to assess the percentage of degradation and identify the formation of new peaks.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Stability Assessment in Assay Medium
Objective: To determine the stability of the compound under the specific conditions of a planned biological assay.
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer or cell culture medium
-
Incubator set to the assay temperature (e.g., 37°C)
-
HPLC or LC-MS system
Procedure:
-
Prepare Working Solution: Prepare a solution of this compound in the final assay buffer at the highest concentration to be used in the experiment. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent with the assay conditions (typically ≤ 0.5%).
-
Time Zero (t=0) Sample: Immediately after preparation, take an aliquot of the working solution, dilute it if necessary, and analyze it by HPLC or LC-MS. This will serve as your 100% reference.
-
Incubation: Place the remaining working solution in an incubator under the same conditions as your assay (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At various time points that are relevant to the duration of your assay (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
Analysis: Analyze each aliquot by the same HPLC or LC-MS method used for the t=0 sample.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. A common acceptance criterion for stability is >85-90% of the compound remaining at the end of the experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
Technical Support Center: Purification of Methyl 4-chloro-1H-indole-3-carboxylate
Introduction
Welcome to the technical support guide for the purification of Methyl 4-chloro-1H-indole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with substituted indoles. The purity of such intermediates is paramount, as impurities can significantly impact the outcomes of subsequent synthetic steps and the biological activity of final compounds.[1][2]
This guide provides a structured, experience-driven approach to troubleshooting common purification challenges and answers frequently asked questions. The methodologies described herein are based on established chemical principles and practical laboratory experience.
Logical Workflow for Purification
The purification strategy for this compound typically follows a multi-step process, starting with a preliminary work-up, followed by a primary purification technique like column chromatography or recrystallization.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: My crude product shows multiple spots on the TLC plate after the initial work-up.
Question: My Thin-Layer Chromatography (TLC) of the crude reaction mixture shows multiple spots, some with Rf values very close to my target product. What are these impurities and how can I perform a better initial cleanup?
Answer: Multiple spots are common, especially if the indole was synthesized via a Fischer indole synthesis.[3] The impurities likely consist of:
-
Unreacted Starting Materials: Such as a substituted phenylhydrazine (typically a polar, low-Rf spot) and a keto-ester.[3]
-
Side-Reaction Products: The Fischer synthesis can generate various byproducts.[3]
-
Oxidized or Polymerized Indoles: Indole compounds can be sensitive to air and strong acids, leading to colored, often streaky or baseline material on a TLC plate.[3]
-
Residual Acid Catalyst: From the synthesis step.
Expert Recommendation: A Robust Aqueous Work-up
Before proceeding to chromatography or recrystallization, a thorough liquid-liquid extraction is critical. This step partitions impurities based on their acid-base properties.
Step-by-Step Protocol: Enhanced Aqueous Work-up
-
Dissolution: Dissolve the crude reaction residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a mild acid like 1M HCl. This step protonates and removes basic impurities, such as unreacted hydrazine starting material.[3]
-
Base Wash: Next, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes and removes any residual acid catalyst and acidic byproducts.[4] Be cautious, as this will evolve CO₂ gas if significant acid is present.[4]
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[3][4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
This cleaner crude product is now much more suitable for final purification.
Issue 2: My compound streaks badly or won't move off the baseline during column chromatography.
Question: I'm attempting to purify my compound using a standard silica gel column with a hexane/ethyl acetate eluent, but the product is either streaking down the column or is completely stuck at the top. What is causing this?
Answer: This is a classic problem encountered with nitrogen-containing heterocycles like indoles.[5] The root cause is the interaction between the weakly basic nitrogen atom of the indole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, often irreversible, adsorption leads to poor separation, tailing/streaking, and sometimes complete loss of the compound on the column.[5][6]
Expert Recommendation: Neutralize the Stationary Phase
To achieve clean separation, you must mitigate this acidic interaction.
Solutions:
-
Use a Basic Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[3][5] TEA will compete for the acidic sites on the silica, allowing your indole compound to elute symmetrically.
-
Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase, such as neutral or basic alumina.[3][5]
-
Deactivate the Silica Gel: Before loading your sample, you can "deactivate" the silica by flushing the packed column with your eluent system containing 1% triethylamine.[5]
Protocol: Deactivating a Silica Gel Column
-
Pack the column with silica gel as a slurry in your starting, non-polar solvent (e.g., hexane).
-
Prepare your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine.
-
Flush the packed column with at least two column volumes of this TEA-containing eluent.
-
Proceed to load your sample and run the chromatography, ensuring that 0.5-1% TEA is present in the eluent throughout the entire run.
Issue 3: My product "oils out" instead of forming crystals during recrystallization.
Question: I've found a solvent system where my compound dissolves when hot and is insoluble when cold, but upon cooling, it separates as an oil rather than forming solid crystals. How can I fix this?
Answer: "Oiling out" is a common recrystallization problem that occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture). It can also be caused by cooling the solution too quickly or the presence of impurities that depress the melting point.
Expert Recommendation: Promote Ordered Crystal Lattice Formation
The goal is to slow down the precipitation process to allow for the formation of a well-ordered crystal lattice.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to ensure the solution is not overly saturated.
-
Slow Cooling: Allow the flask to cool very slowly. Let it cool to room temperature on the benchtop first, without disturbance, before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This will act as a template for further crystal growth.
-
Try a Different Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Experiment with a lower-boiling solvent system.[3]
Frequently Asked Questions (FAQs)
Q1: Which purification method is better for my scale: Column Chromatography or Recrystallization?
A1: The choice depends on the purity of your crude material and the quantity you need to purify. Both are powerful techniques, but they have different strengths.
| Feature | Column Chromatography | Recrystallization |
| Primary Use | Separating complex mixtures of compounds with different polarities. | Purifying a single, mostly pure compound from minor impurities. |
| Purity Achievable | High to very high, depending on conditions. | Very high, often yielding analytically pure material. |
| Scale | From milligrams to hundreds of grams.[7] | Typically from >500 mg to kilograms. |
| Yield | Can have losses on the column, especially for polar compounds. | Generally high yield if the correct solvent is chosen. |
| Time/Labor | Can be labor-intensive and time-consuming. | Often faster, especially at larger scales. |
| Cost | Requires significant amounts of silica gel and high-purity solvents. | More solvent-efficient and does not require a stationary phase. |
Verdict: For a crude product with multiple, distinct impurities, column chromatography is the superior choice. If your crude product is already >90% pure and solid, recrystallization is a more efficient and scalable method to achieve high purity.[2][8]
Q2: Can you provide a general, step-by-step protocol for column chromatography of this compound?
A2: Certainly. This protocol assumes a standard glass column and silica gel as the stationary phase.
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using TLC. Screen various ratios of a non-polar solvent (e.g., Hexanes or DCM) and a polar solvent (e.g., Ethyl Acetate or Methanol). The ideal system gives your product an Rf value of approximately 0.2-0.4.[5] For this compound, a Hexane/Ethyl Acetate system is a good starting point.
-
Column Preparation:
-
Plug the bottom of the column with a small piece of cotton or glass wool.[7]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane).[7][9] A typical ratio for difficult separations is 50:1 to 100:1 silica-to-sample by weight.[5]
-
Pour the slurry into the column and use air pressure to pack it tightly, ensuring no air bubbles are trapped.[9] Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a strong solvent (like DCM or ethyl acetate).
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to get a dry, free-flowing powder. This is called "dry loading."
-
Carefully add this powder to the top of your packed column.[5]
-
-
Elution:
-
Begin eluting with your starting, low-polarity solvent system.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to see which ones contain your desired compound.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to wash out more polar compounds.[5]
-
-
Isolation:
-
Combine the pure fractions that contain only your product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Q3: How do I confirm the purity and identity of my final product?
A3: A combination of techniques is essential for unequivocally confirming purity and structure.
-
Thin-Layer Chromatography (TLC): The purified sample should appear as a single, well-defined spot in multiple solvent systems. Staining with a reagent like Ehrlich's reagent can be used, which typically produces a blue to violet color for indoles.[10]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[10] A reverse-phase C18 column is commonly used for indole derivatives.[11] The analysis should show a single major peak, and the area percentage can be used to calculate purity (e.g., >98%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The spectra should match the expected structure of this compound, and there should be no significant signals corresponding to impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS can be used to identify the mass of any minor impurities detected by HPLC.[10]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 2. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Indole-3-acetic acid ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Methyl 4-chloro-1H-indole-3-carboxylate and Other Key Indole Derivatives for Drug Discovery
Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in the world of organic and medicinal chemistry. Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and numerous natural product alkaloids underscores its biological significance.[1][2] This versatile heterocycle serves as the core of many blockbuster drugs, including the anti-inflammatory agent Indomethacin and various anticancer therapies.[1][3] The unique electronic properties of the indole nucleus make it a fascinating template for drug design, offering multiple sites for functionalization to fine-tune pharmacological activity.[4]
This guide provides an in-depth comparison of Methyl 4-chloro-1H-indole-3-carboxylate , a specifically functionalized derivative, against other key indole analogues. We will dissect how subtle changes in substitution—the position of a halogen, the nature of the C3-substituent, and N-alkylation—profoundly impact the molecule's synthetic accessibility, chemical reactivity, and potential for biological application. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the indole scaffold in their work.
Understanding the Core Scaffold: Structural and Electronic Properties
The indole nucleus is an aromatic, 10-π-electron system. The lone pair of electrons on the nitrogen atom participates in the aromatic system, rendering the pyrrole ring electron-rich. This electronic character dictates its reactivity, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic substitution.[5] Understanding this inherent reactivity is crucial, as any substitution will modulate this electronic landscape.
Caption: The indole scaffold with key reactive positions numbered.
In Focus: this compound
This derivative introduces two key modifications to the parent indole ring: an electron-withdrawing methyl carboxylate group at the C3 position and a chloro group at the C4 position on the benzene ring.
-
C3-Methyl Carboxylate: This ester group is strongly electron-withdrawing. Its presence deactivates the typically nucleophilic C3 position. Furthermore, it serves as a versatile chemical handle for subsequent modifications, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide.[6]
-
C4-Chloro Group: The chlorine atom exerts a dual electronic effect: a strong inductive electron withdrawal (-I) and a weaker resonance electron donation (+R). This substitution influences the reactivity of the benzene portion of the indole and significantly increases the molecule's lipophilicity, a property that can enhance membrane permeability and metabolic stability.[7] Its position at C4 also introduces steric hindrance that can direct reactions at other sites, such as C7.[8]
Comparative Analysis: Performance vs. Alternatives
To understand the unique value of this compound, we compare it to three common analogues: the unsubstituted parent ester, its C5-chloro isomer, and the corresponding C3-aldehyde.
| Compound | Structure | Key Differentiating Features |
| This compound | ![]() | C4-Chloro: Influences benzene ring reactivity, increases lipophilicity, and provides a steric handle. C3-Ester: Versatile handle for modification. |
| Methyl 1H-indole-3-carboxylate [9] | ![]() | Unsubstituted Benzene Ring: Serves as a baseline for reactivity. Lacks the electronic and steric influence of the chloro group. |
| Methyl 5-chloro-1H-indole-3-carboxylate [10] | ![]() | C5-Chloro: Isomeric halogen placement. Less steric hindrance compared to the C4 position, leading to different regioselectivity in further substitutions. |
| 4-Chloro-1H-indole-3-carboxaldehyde | ![]() | C3-Aldehyde: More reactive electrophilic center than the ester. Prone to oxidation and serves as a precursor for Schiff bases and condensation reactions.[11] |
Table 1: Comparative Physicochemical and Spectroscopic Data
| Parameter | This compound | Methyl 1H-indole-3-carboxylate | Methyl 5-chloro-1H-indole-3-carboxylate | 4-Chloro-1H-indole-3-carboxaldehyde |
| Molecular Formula | C₁₀H₈ClNO₂ | C₁₀H₉NO₂ | C₁₀H₈ClNO₂ | C₉H₆ClNO |
| Molecular Weight | 209.63 g/mol | 175.19 g/mol [9] | 209.63 g/mol | 179.61 g/mol |
| Appearance | Solid | Off-white crystalline powder[9] | Solid | Solid |
| Melting Point (°C) | 164-166 | 149-152[9] | 185-188 | 205-207 |
| ¹H NMR (Indole N-H, ppm) | ~8.7-9.1 | ~8.1-8.5 | ~8.6-9.0 | ~8.8-9.2 |
| ¹H NMR (C2-H, ppm) | ~7.9-8.1 | ~7.8-8.0 | ~7.9-8.1 | ~8.2-8.4 |
| ¹³C NMR (C=O, ppm) | ~165 | ~165 | ~165 | ~185 |
Note: NMR values are approximate and can vary based on solvent and experimental conditions. Data is inferred from typical values for substituted indoles.[12][13]
Synthesis and Reactivity: A Deeper Dive
The choice of an indole derivative is often dictated by its synthetic accessibility and its reactivity in subsequent steps.
Synthetic Pathways
The synthesis of functionalized indoles like this compound typically relies on established methods such as the Fischer, Batcho-Leimgruber, or modern palladium-catalyzed cyclization reactions.[14][15][16] The Fischer indole synthesis, while classic, often requires harsh acidic conditions that may not be compatible with sensitive functional groups. Modern palladium-catalyzed methods offer a milder and more flexible approach.[17][18]
Caption: A generalized synthetic workflow for this compound.
Comparative Reactivity in C-H Functionalization
Modern drug development heavily relies on late-stage C-H functionalization to rapidly generate analogues for structure-activity relationship (SAR) studies.[19] Here, the substitution pattern of the indole is paramount.
-
This compound: With the C3 position blocked by the ester, electrophilic attack is directed to other positions. The C4-chloro group, however, sterically hinders the C5 position. This often makes the C2 and C7 positions the most likely sites for further functionalization, although this typically requires transition-metal catalysis and often protection of the N-H proton.[8][20]
-
Methyl 1H-indole-3-carboxylate: Lacking the C4-substituent, this molecule is more susceptible to functionalization at the C4 and C5 positions, in addition to C2 and C7. The regioselectivity can be controlled by the choice of catalyst and directing group.[5]
-
Methyl 5-chloro-1H-indole-3-carboxylate: The C5-chloro group deactivates the C4 and C6 positions towards electrophilic attack. This makes C2, C7, and potentially C4 the most probable sites for further reactions, offering a different regiochemical outcome compared to the 4-chloro isomer.
Experimental Protocol: Palladium-Catalyzed C7-Arylation
To illustrate the utility of these building blocks in advanced synthesis, the following protocol describes a general procedure for the selective C-H arylation at the C7 position of an N-protected indole. This type of reaction is critical for building molecular complexity.
Rationale: The N-H proton of indole is acidic and can interfere with many organometallic catalysts. Therefore, protection with a suitable group (e.g., pivaloyl, sulfonyl) is often the first step. This protecting group can also act as a directing group to achieve high regioselectivity, guiding the metal catalyst to a specific C-H bond.[8] The C7 position is particularly challenging to functionalize directly, making this method highly valuable.
Protocol: Directed C7-Arylation of an N-Pivaloyl-4-chloroindole
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the N-pivaloyl-4-chloroindole substrate (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.05 mmol, 10 mol%).
-
Add K₂CO₃ (1.0 mmol, 2.0 equiv) as the base.
-
Evacuate and backfill the tube with argon three times to establish an inert atmosphere.
-
Add 5 mL of an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
-
Reaction Execution:
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring:
-
Periodically and carefully take a small aliquot from the reaction mixture to monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C7-arylated product.
-
-
Deprotection (if required):
-
The N-pivaloyl group can be removed under basic conditions (e.g., NaOH in MeOH/H₂O) to yield the free N-H indole.
-
Structure-Activity Relationship (SAR) Implications
The choice between these derivatives has profound implications for drug design.
Caption: Logical flow of how substitutions on the indole core affect molecular properties for SAR studies.
-
Role of the Halogen: The introduction of a chlorine atom, as in Methyl 4-chloro- and 5-chloro-1H-indole-3-carboxylate, is a common strategy in medicinal chemistry. Halogens can form halogen bonds with protein targets, increase binding affinity, and improve pharmacokinetic properties like absorption and metabolic half-life. The position is critical; a study on indole-based anti-inflammatory agents showed that the substitution pattern on the indole ring was key to potency.[21]
-
Vector for Growth: The choice of substituent dictates the "exit vector" for further synthesis. For this compound, the most promising vectors for building out complexity are at the N1, C2, and C7 positions, allowing chemists to explore the surrounding chemical space to optimize interactions with a biological target.
Conclusion
This compound is more than just another indole derivative; it is a strategically designed building block that offers a unique combination of features for the modern medicinal chemist.
-
Compared to the unsubstituted Methyl 1H-indole-3-carboxylate, it provides the added benefits of a halogen for modulating pharmacokinetic properties and a steric/electronic handle to guide further reactions.
-
Compared to its isomer, Methyl 5-chloro-1H-indole-3-carboxylate, it offers a different regiochemical profile for late-stage functionalization due to the unique steric and electronic environment created by the C4-chloro group.
-
Compared to the more reactive 4-Chloro-1H-indole-3-carboxaldehyde, the C3-ester provides a more stable and versatile functional group, suitable for a wider range of coupling and modification reactions without the risk of unwanted side reactions associated with aldehydes.
By understanding these nuanced differences, researchers can make more informed decisions, selecting the optimal indole building block to accelerate their journey from hit identification to a viable drug candidate. The strategic placement of the chloro and ester functionalities makes this compound a powerful and versatile tool in the drug discovery arsenal.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 172595-67-4|Methyl 5-chloro-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]
- 11. experts.umn.edu [experts.umn.edu]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Chlorinated Indoles: A Comparative Benchmarking Study
Introduction: The Enduring Significance of Chlorinated Indoles in Modern Chemistry
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of chlorine atoms onto this privileged scaffold profoundly influences its physicochemical and biological properties. Chlorination can enhance metabolic stability, modulate binding affinity to biological targets through altered electronics and lipophilicity, and provide a synthetic handle for further functionalization. Consequently, the development of efficient and regioselective methods for the synthesis of chlorinated indoles is of paramount importance to researchers, particularly those in the field of drug development.
This guide provides an in-depth, comparative analysis of the primary synthetic strategies for accessing chlorinated indoles. We will delve into two main approaches: the direct chlorination of a pre-existing indole core and the de novo construction of the chlorinated indole skeleton. This analysis is grounded in experimental data from peer-reviewed literature, offering a critical evaluation of each method's scope, limitations, and practical applicability. We will explore the causality behind experimental choices, provide detailed protocols for key transformations, and present quantitative data to facilitate objective comparison.
I. Direct C-H Chlorination of Indoles: A Post-Synthethic Modification Strategy
The direct chlorination of an indole ring is an atom-economical approach that leverages the inherent nucleophilicity of the indole nucleus. However, controlling the regioselectivity of this transformation is a significant challenge due to the multiple reactive sites on the indole ring. The outcome of direct chlorination is highly dependent on the substitution pattern of the indole, the chlorinating agent employed, and the reaction conditions.
A. Electrophilic Chlorination with N-Chlorosuccinimide (NCS): The Workhorse Reagent
N-Chlorosuccinimide (NCS) is the most commonly employed reagent for the electrophilic chlorination of indoles.[1] In the absence of a directing group, the reaction typically proceeds with a strong preference for the electron-rich C3 position.
Mechanism of C3 Chlorination with NCS:
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The indole's π-system attacks the electrophilic chlorine atom of NCS, forming a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation restores aromaticity, yielding the 3-chloroindole and succinimide as a byproduct.[2]
References
A Comparative Guide to the Reproducible Synthesis of Methyl 4-chloro-1H-indole-3-carboxylate
This guide provides an in-depth analysis of the synthesis of Methyl 4-chloro-1H-indole-3-carboxylate, a key intermediate in the development of various biologically active molecules.[1][2][3][4] We will explore common synthetic routes, address potential challenges to reproducibility, and offer detailed, validated protocols to ensure consistent and reliable results. This document is intended for researchers, scientists, and drug development professionals seeking to standardize and troubleshoot the preparation of this important indole derivative.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][3] Specifically, indole-3-carboxylate derivatives are crucial building blocks in the synthesis of compounds with a wide range of biological activities, including antiviral, anticancer, and antimalarial properties.[1][4] this compound, with its specific substitution pattern, offers a unique starting point for further chemical exploration. The chlorine atom at the 4-position provides a handle for subsequent cross-coupling reactions, enabling the synthesis of diverse and complex molecules.[1]
Achieving reproducible synthesis of this compound is therefore of paramount importance for advancing drug discovery programs. This guide will compare and contrast common synthetic methodologies, highlighting critical parameters that influence yield, purity, and overall experimental success.
Section 1: Synthetic Strategies and Mechanistic Considerations
The construction of the indole core can be achieved through various named reactions, with the Fischer indole synthesis being one of the most traditional and widely used methods.[1] However, other modern techniques, such as palladium-catalyzed cyclizations, offer alternative and sometimes more efficient routes.
The Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. While powerful, this method can be sensitive to the electronic properties of the substituents on both starting materials.[5] The presence of electron-withdrawing groups, such as the chloro-substituent in our target molecule, can impact the reaction's efficiency.
A critical step in the Fischer indole synthesis is the[6][6]-sigmatropic rearrangement of the ene-hydrazine intermediate. The stability of this intermediate and the propensity for side reactions, such as N-N bond cleavage, are major determinants of the final yield.[5][7][8] Computational studies have shown that electron-donating substituents can sometimes favor this undesirable cleavage, leading to reaction failure.[7][8]
Palladium-Catalyzed Intramolecular Oxidative Coupling: A Modern Alternative
More recent methodologies leverage transition metal catalysis to achieve indole synthesis. Palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has emerged as a versatile and efficient method for preparing a variety of substituted indoles, including indole-3-carboxylates.[1] This approach often proceeds under milder conditions and can offer higher regioselectivity compared to the classical Fischer synthesis.[1] Microwave-assisted protocols have been shown to further enhance reaction rates and yields.[1]
Section 2: Experimental Protocols and Reproducibility Checkpoints
Here, we provide detailed, step-by-step protocols for two common methods of synthesizing indole-3-carboxylates. We also highlight critical "reproducibility checkpoints" – specific experimental parameters that must be carefully controlled to ensure consistent outcomes.
Protocol 1: Fischer-Speier Esterification of Indole-3-carboxylic Acid
This protocol details the synthesis of a generic methyl indole-3-carboxylate from its corresponding carboxylic acid, a common final step in many synthetic sequences.[9]
Reaction Scheme:
Caption: Fischer-Speier Esterification Workflow.
Materials:
-
Indole-3-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend indole-3-carboxylic acid in anhydrous methanol.[9]
-
Acid Addition: Carefully add concentrated sulfuric acid dropwise to the stirring suspension. Caution: This addition is exothermic.[9]
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water.[9]
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 7-8. Caution: CO₂ evolution will occur.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[9]
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[9]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization.[9]
Reproducibility Checkpoints:
-
Anhydrous Conditions: Ensure the use of anhydrous methanol to favor the formation of the ester product.
-
Complete Neutralization: Incomplete neutralization can lead to product degradation or poor extraction efficiency.
-
Efficient Extraction: Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Alternative Synthetic Routes
Recent advancements have introduced novel methods for the synthesis of indole-3-carboxylates, avoiding the use of harsh acidic conditions.
-
Visible-Light-Induced Carbonylation: A metal-free approach utilizes visible light and elemental iodine to achieve the carbonylation of indoles with phenols, yielding aryl indole-3-carboxylates.[6] This method is notable for its mild reaction conditions and tolerance of various functional groups.[6]
-
Palladium-Catalyzed Carbonylation: Transition metal-catalyzed methods, such as palladium-catalyzed oxidative carbonylation, provide another efficient route to indole-3-carboxylates from indoles and an alcohol or phenol.[6]
Section 3: Characterization and Data Analysis
Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are routinely employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the indole ring and the methyl ester group provide a unique fingerprint of the molecule.[10][11] For Methyl 1H-indole-3-carboxylate, characteristic signals include the N-H proton, aromatic protons, and the methyl ester protons.[10][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[1]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. A purity of ≥98% is typically desired for compounds intended for biological screening.[13]
-
Melting Point: A sharp and well-defined melting point is indicative of a pure crystalline solid.
Table 1: Comparative Data for Indole-3-Carboxylate Synthesis Methods
| Method | Catalyst | Reagents | Typical Yield | Key Advantages | Potential Challenges |
| Fischer Indole Synthesis | Protic or Lewis Acid | Phenylhydrazine, Carbonyl Compound | Variable | Well-established, versatile | Sensitive to substituents, potential for side reactions[5][7][8] |
| Fischer-Speier Esterification | Strong Acid (e.g., H₂SO₄) | Carboxylic Acid, Alcohol | High | Simple, high-yielding for ester formation | Requires acidic conditions, reversible reaction[9] |
| Pd-Catalyzed Coupling | Palladium Complex | N-Aryl Enamine | Good to Excellent | Mild conditions, high regioselectivity[1] | Catalyst cost and sensitivity |
| Visible-Light Carbonylation | Iodine (photosensitizer) | Indole, Phenol | Moderate to Good | Metal-free, mild conditions[6] | Substrate scope may be limited |
Section 4: Troubleshooting Common Issues
Reproducibility can be hampered by a number of factors. This section addresses common problems and provides practical solutions.
Low Yield in Fischer Indole Synthesis
-
Problem: Low or no product formation.
-
Potential Causes:
-
Unstable Hydrazone Intermediate: The hydrazone may decompose under strongly acidic conditions.[5]
-
Product Decomposition: The indole product itself may be sensitive to strong acid.[5]
-
Side Reactions: Competing reactions, such as N-N bond cleavage or aldol condensation, can consume starting materials.[5]
-
-
Solutions:
Purification Challenges
-
Problem: Difficulty in separating the product from impurities.
-
Potential Causes:
-
Solutions:
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[5]
-
Recrystallization: Choose an appropriate solvent system for recrystallization to obtain a highly pure product.
-
Conclusion
The reproducible synthesis of this compound is achievable through careful selection of the synthetic route and meticulous control of experimental parameters. While the classic Fischer indole synthesis remains a viable option, modern palladium-catalyzed methods and innovative photoredox catalysis offer milder and often more efficient alternatives. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can confidently and consistently produce this valuable intermediate for applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. One moment, please... [tetratek.com.tr]
- 11. youtube.com [youtube.com]
- 12. Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




